1-(Furan-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKHXWBNPBUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14313-09-8 | |
| Record name | 1-(furan-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(Furan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is a pivotal heterocyclic ketone serving as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring an electron-rich furan ring substituted with an electron-withdrawing acetyl group at the 3-position, imparts a distinct profile of reactivity and makes it a valuable precursor for a wide array of more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and key experimental protocols relevant to its synthesis and transformation.
Chemical and Physical Properties
This compound is a solid or liquid at room temperature with a molecular weight of 110.11 g/mol .[1][2] It is a compound of interest for researchers developing new active pharmaceutical ingredients (APIs) due to the prevalence of the furan scaffold in pharmacologically active compounds.[1]
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 3-Acetylfuran, 1-(3-Furyl)ethanone | [1][3] |
| CAS Number | 14313-09-8 | [1][3] |
| Molecular Formula | C₆H₆O₂ | [1][3] |
| Molecular Weight | 110.11 g/mol | [1][3] |
| Physical Form | Solid or liquid | |
| Melting Point | 47 °C | [2] |
| Boiling Point | 210 °C (Thiophene analog) | [4] |
| Purity | Commercially available at ≥95% | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following data are compiled from typical spectroscopic methods.
| Spectroscopy | Characteristic Peaks | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum exhibits four distinct signals. The three protons on the furan ring appear in the aromatic region, with the proton at the C2 position being the most downfield. | [1] |
| ¹³C NMR | The proton-decoupled ¹³C NMR spectrum shows distinct signals for all six carbon atoms. The carbonyl carbon is the most downfield, typically appearing above 185 ppm. The furan ring carbons appear in the aromatic region (approx. 110-155 ppm), and the methyl carbon is the most upfield. | [5][6] |
| Infrared (IR) | The most prominent absorption is the strong C=O stretching band of the ketone group, typically found in the region of 1660-1700 cm⁻¹. Other bands corresponding to C-H and C-O stretching of the furan ring are also present. | [7][8] |
| Mass Spectrometry (MS) | Electron ionization (EI) mass spectrometry provides key information on the molecular weight via the molecular ion peak (M⁺) at m/z = 110. Fragmentation analysis reveals structural features. | [1] |
Chemical Reactivity
The reactivity of this compound is dictated by the interplay between the electron-rich furan ring and the electron-withdrawing acetyl group.[9] This duality allows for selective transformations at either the ring or the side chain.
Reactivity of the Furan Ring
The acetyl group deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan.[9] Nevertheless, the ring remains more reactive than benzene and will undergo several key reactions.[1]
-
Electrophilic Aromatic Substitution : The acetyl group directs incoming electrophiles. Due to its electron-withdrawing nature, it deactivates the adjacent C2 and C4 positions, making the C5 position the most likely site for substitution.
-
Oxidation : The furan ring is susceptible to oxidation, which can lead to ring-opening products. This reactivity must be considered when performing oxidation reactions intended for the acetyl group.[9]
-
Diels-Alder Reaction : While electron-withdrawing groups generally hinder the ability of furans to act as dienes, related furan derivatives can participate in [4+2] cycloaddition reactions, highlighting the potential for this reactivity under specific conditions.
Reactivity of the Acetyl Group
The acetyl moiety undergoes typical ketone reactions, providing a handle for extensive synthetic modifications.
-
Reduction : The carbonyl group is readily reduced to a secondary alcohol, 1-(furan-3-yl)ethanol, using standard reducing agents like sodium borohydride (NaBH₄).[1] This transformation is often fast due to the relatively unhindered nature of the 3-position.[1]
-
Oxidation : The acetyl group can be oxidized to a carboxylic acid (3-furoic acid) using strong oxidizing agents.[1]
-
Condensation Reactions : The α-hydrogens of the methyl group are acidic and can be deprotonated by a base to form an enolate. This enolate is a potent nucleophile for various condensation reactions, such as aldol and Claisen-Schmidt condensations, enabling carbon-carbon bond formation.
-
Baeyer-Villiger Oxidation : The ketone can be converted into an ester (furan-3-yl acetate) through rearrangement with a peroxy acid in a Baeyer-Villiger oxidation.
Diagrams of Reactivity and Synthesis
Experimental Protocols
Detailed methodologies for key transformations are provided below. These protocols are generalized and may require optimization based on specific substrate and laboratory conditions.
Synthesis via Paal-Knorr Cyclization
The Paal-Knorr synthesis provides a reliable method for constructing the furan ring from an appropriate acyclic precursor. To obtain a 3-acylfuran, a 1,4,6-tricarbonyl compound is required.[9][10][11]
-
Materials : 1,4,6-tricarbonyl precursor (1.0 eq), p-toluenesulfonic acid (0.1 eq), anhydrous toluene.
-
Procedure :
-
To a solution of the 1,4,6-tricarbonyl compound in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid.[9]
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield the desired this compound.[9]
-
Reduction of Acetyl Group with Sodium Borohydride
This protocol describes the reduction of the ketone functionality to a secondary alcohol. Sodium borohydride is a mild and selective reagent for this purpose.[12][13][14]
-
Materials : this compound (1.0 eq), Sodium Borohydride (1.5 eq), Methanol or Ethanol, Dichloromethane, Saturated aq. NH₄Cl solution.
-
Procedure :
-
Dissolve this compound in methanol or a mixture of THF/methanol in a round-bottomed flask.[12]
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[15]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[13]
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl.[13]
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(furan-3-yl)ethanol.
-
If necessary, purify the product by silica gel column chromatography.
-
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Safety Aspect | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [2][16] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [2] |
Conclusion
This compound is a chemical intermediate with a rich and versatile reactivity profile. Understanding the distinct behaviors of its furan ring and acetyl side chain allows for its strategic use in the synthesis of diverse molecular architectures. The synthetic and reaction protocols provided herein serve as a foundation for its practical application in research and development, particularly in the fields of medicinal chemistry and materials science. As with all chemical procedures, appropriate safety measures must be strictly observed.
References
- 1. This compound|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]
- 2. 1-(furan-3-yl)ethan-1-one | 14313-09-8 [sigmaaldrich.com]
- 3. 1-(Furan-3-yl)ethan-1-one | C6H6O2 | CID 818894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. 3-ACETYL-2,5-DIMETHYLFURAN(10599-70-9) IR Spectrum [m.chemicalbook.com]
- 8. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Sodium Borohydride [commonorganicchemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. 14313-09-8 Cas No. | 3-Acetylfuran | Apollo [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Spectroscopic Data of 1-(Furan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(Furan-3-yl)ethanone (CAS Number: 14313-09-8), a valuable building block in medicinal chemistry and organic synthesis.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
Chemical Formula: C₆H₆O₂ Molecular Weight: 110.11 g/mol Synonyms: 3-Acetylfuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the three protons on the furan ring and the three protons of the methyl group.
| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | ~8.0 | Multiplet | |
| H-5 | ~7.4 | Multiplet | |
| H-4 | ~6.7 | Multiplet | |
| -CH₃ | ~2.4 | Singlet |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum displays six signals, corresponding to the six carbon atoms in the molecule.
| Carbon | Chemical Shift (δ) [ppm] |
| C=O | ~195 |
| C-2 | ~152 |
| C-5 | ~144 |
| C-3 | ~127 |
| C-4 | ~110 |
| -CH₃ | ~26 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group and the furan ring.
| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |
| C-H stretch (furan) | > 3000 | Weak |
| C=O stretch (ketone) | 1660 - 1700 | Strong |
| C=C stretch (furan) | ~1580, ~1500 | Medium |
| C-O-C stretch (furan) | ~1150 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.
| m/z | Relative Abundance (%) | Assignment |
| 110 | High | [M]⁺ (Molecular Ion) |
| 95 | High | [M - CH₃]⁺ |
| 81 | Medium | [M - C₂H₅]⁺ or [C₄H₃O]⁺ |
| 67 | Medium | [C₄H₃O - CO]⁺ |
| 53 | Medium | [C₃H₃O]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is typically acquired on a 300 or 400 MHz spectrometer.
-
A standard single-pulse experiment is used.
-
Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer, operating at a frequency of 75 or 100 MHz for ¹³C.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Key parameters include a spectral width of about 220 ppm, a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.
2. Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct insertion probe.
2. Ionization:
-
Electron Ionization (EI) is a common technique for this type of molecule.[2]
-
In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[2]
3. Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Key Fragmentation Pathways in Mass Spectrometry
Caption: Proposed major fragmentation pathways for this compound under electron ionization.
References
An In-depth Technical Guide to 1-(Furan-3-yl)ethanone (CAS: 14313-09-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Furan-3-yl)ethanone, also known as 3-acetylfuran. The document details its physicochemical and spectral properties, provides established protocols for its synthesis and key chemical transformations, and outlines its significance as a versatile building block in medicinal and synthetic chemistry. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.
Introduction
This compound (CAS: 14313-09-8) is a heterocyclic ketone of significant interest in the fields of organic synthesis and drug discovery.[1] Its structure, featuring a furan ring substituted with an acetyl group at the 3-position, offers multiple reactive sites for molecular elaboration. The furan moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This guide serves as a technical resource for professionals utilizing this compound in their research and development endeavors.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and use in chemical reactions.
General and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 3-Acetylfuran, 1-(3-Furyl)ethanone | [1][2][3] |
| CAS Number | 14313-09-8 | [1][2] |
| Molecular Formula | C₆H₆O₂ | [2][4] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| Physical Form | Solid or liquid | |
| Melting Point | 47 °C | [3] |
| Boiling Point | Not explicitly found | |
| Density | 1.061 g/cm³ | [1] |
| Purity | 95% - 97% (Typical commercial grades) | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.
Table 2.2.1: ¹H NMR Spectral Data (Solvent: CDCl₃) [5]
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.02 | t | 1.0 | 1H |
| H-5 | 7.44 | t | 1.7 | 1H |
| H-4 | 6.77 | dd | 1.9, 0.9 | 1H |
| -CH₃ (Acetyl) | 2.44 | s | - | 3H |
Table 2.2.2: ¹³C NMR Spectral Data (Solvent: CDCl₃) [5]
| Position | Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 191.0 |
| C-5 | 148.0 |
| C-2 | 144.0 |
| C-3 | 127.0 |
| C-4 | 110.0 |
| -CH₃ (Acetyl) | 26.0 |
Table 2.2.3: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Peaks / Values |
| IR Spectroscopy | Data not specifically found for the 3-isomer. Expected peaks: ~1670 cm⁻¹ (C=O stretch, aryl ketone), ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500-1600 cm⁻¹ (C=C stretch, aromatic). |
| Mass Spectrometry | Data not specifically found for the 3-isomer. Expected m/z: 110 (M⁺), 95 (M⁺ - CH₃), 67 (M⁺ - CH₃CO). |
Chemical Synthesis and Reactions
This compound is a versatile intermediate. Below are protocols for its synthesis and key transformations.
Synthesis of this compound
A specific method for synthesizing the 3-isomer involves the reaction of 4-phenyloxazole with ethynyl methyl ketone.[1]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Oxazole Cycloaddition [1]
-
Reaction Setup: In a suitable pressure vessel, combine 4-phenyloxazole (1.0 eq) and ethynyl methyl ketone (1.1 eq) in a high-boiling inert solvent such as toluene or xylene.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 150-200 °C. The reaction time will vary depending on the scale and temperature, typically ranging from 12 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting materials.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate this compound from the benzonitrile byproduct and any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and comparison with the data in Tables 2.2.1 and 2.2.2.
Key Chemical Transformations
The acetyl group and the furan ring are amenable to various chemical modifications.
Caption: Key reactions of this compound.
Experimental Protocol: Reduction to 1-(Furan-3-yl)ethanol
This protocol is adapted from standard procedures for ketone reduction.
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is neutral to acidic.
-
Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 1-(furan-3-yl)ethanol can be purified by distillation or flash column chromatography if necessary.
Experimental Protocol: Oxidation to 3-Furoic Acid
This protocol is based on the haloform reaction conditions for methyl ketones.
-
Reaction Setup: In a flask equipped with a stirrer, dissolve this compound (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, ~5-6%, large excess, e.g., 5-10 eq) and sodium hydroxide (NaOH, 2-3 eq). Cool this solution in an ice bath.
-
Reaction Conditions: Slowly add the chilled bleach solution to the stirred solution of the ketone. The reaction can be exothermic; maintain the temperature below 30 °C using an ice bath if necessary. Stir vigorously at room temperature overnight.
-
Work-up: Cool the mixture in an ice bath and carefully destroy the excess hypochlorite by adding a saturated solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper is negative.
-
Isolation: Acidify the cooled solution to pH ~2 with concentrated HCl. The 3-furoic acid product may precipitate. If it does, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude 3-furoic acid can be purified by recrystallization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Statement | Pictogram | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | GHS07 | |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [2] |
| Respiratory Irrit. | H335: May cause respiratory irritation | GHS07 | |
| Skin Sensitizer | H317: May cause an allergic skin reaction | GHS07 | [2] |
Storage: Keep in a dark place under an inert atmosphere at room temperature.
Conclusion
This compound is a valuable and versatile chemical intermediate. This guide has consolidated its key physical, spectral, and chemical properties, providing researchers and drug development professionals with essential data and detailed protocols for its use. The synthetic pathways and reactions outlined herein demonstrate its utility as a scaffold for creating more complex molecules with potential applications in medicinal chemistry and materials science.
References
- 1. A convenient synthesis of 3-furoic acid and 3-acetylfuran - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. 1-(Furan-3-yl)ethan-1-one | C6H6O2 | CID 818894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(furan-3-yl)ethan-1-one | 14313-09-8 [sigmaaldrich.com]
- 4. aobchem.com [aobchem.com]
- 5. 3-Furoic acid | 488-93-7 [chemicalbook.com]
An In-Depth Technical Guide to 3-Acetylfuran: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetylfuran is a heterocyclic ketone with a furan ring substituted with an acetyl group at the 3-position. This compound serves as a valuable building block in organic synthesis and is of growing interest in medicinal chemistry and drug development due to the prevalence of the furan motif in biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-acetylfuran, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological significance through relevant signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and a representative signaling pathway are visualized using Graphviz diagrams.
Physicochemical Characteristics
3-Acetylfuran is a solid at room temperature with a relatively low melting point. Its moderate polarity influences its solubility in various laboratory solvents. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of 3-Acetylfuran
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | [1][2] |
| CAS Number | 14313-09-8 | [3][4] |
| Melting Point | 47 °C | [3] |
| Boiling Point | Not explicitly found for 3-acetylfuran. | |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in water. | [3] |
| Purity | Typically available at ≥95% or ≥97%. | [2][4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 3-acetylfuran. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of 3-acetylfuran provides direct information about its carbon skeleton. The chemical shifts are influenced by the electronegativity of the oxygen atom in the furan ring and the carbonyl group.
-
Carbonyl Carbon (C=O): Expected to appear in the downfield region, typically around 190-200 ppm.
-
Furan Ring Carbons: The chemical shifts of the furan ring carbons are influenced by the acetyl substituent. Carbons closer to the oxygen and the acetyl group will have distinct shifts.
-
Methyl Carbon (-CH₃): Expected to appear in the upfield region.
A publicly available ¹³C NMR spectrum for 3-acetylfuran in acetone-d₆ shows peaks that can be assigned to the different carbon atoms in the molecule[5].
Infrared (IR) Spectroscopy
The IR spectrum of 3-acetylfuran will exhibit characteristic absorption bands corresponding to its functional groups.
-
C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the carbonyl group of the acetyl moiety.
-
C-O-C Stretch: The furan ring will show characteristic C-O-C stretching vibrations.
-
C-H Stretch: Aromatic C-H stretching vibrations from the furan ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear below 3000 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching vibrations of the furan ring will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry of 3-acetylfuran will show the molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure, with potential fragments arising from the loss of the acetyl group or cleavage of the furan ring.
Experimental Protocols
Synthesis of 3-Acetylfuran
The synthesis of 3-acetylfuran is challenging due to the preferential acylation of the furan ring at the 2-position. However, several methods have been developed to achieve regioselective 3-acylation.
A versatile method involves the [4+2] cycloaddition of an oxazole with a suitable dienophile, followed by a retro-Diels-Alder reaction[6].
Protocol:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxazole (1.0 equivalent) in an anhydrous solvent such as toluene or xylene[6].
-
Add ethynyl methyl ketone (1.1 equivalents) to the solution[6].
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC)[6].
-
Upon completion, cool the mixture to room temperature[6].
-
Remove the solvent under reduced pressure[6].
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 3-acetylfuran[6].
The Paal-Knorr synthesis provides another route to substituted furans from 1,4-dicarbonyl compounds[6][7]. This method involves the acid-catalyzed cyclization and dehydration of a suitable 1,4-dicarbonyl precursor[8].
Protocol:
-
Dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in an anhydrous solvent like toluene or benzene in a round-bottom flask equipped with a Dean-Stark apparatus[6].
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[6].
-
Heat the mixture to reflux, continuously removing the water formed during the reaction[6].
-
Monitor the reaction's progress by TLC[6].
-
Once the reaction is complete, cool the mixture to room temperature[6].
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine[6].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[6].
-
Purify the crude product by column chromatography or distillation to yield the desired 3-acylfuran[6].
Purification
Crude 3-acetylfuran can be purified by standard laboratory techniques.
-
Column Chromatography: Effective for removing polar impurities using a silica gel stationary phase and a non-polar eluent system like hexane/ethyl acetate[6].
-
Distillation: For larger quantities, vacuum distillation can be employed to purify the product based on its boiling point.
Purity Analysis
The purity of synthesized 3-acetylfuran can be determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid) is a common method for analyzing furan derivatives[9][10].
Biological Relevance and Signaling Pathways
While specific studies on the direct interaction of 3-acetylfuran with cellular signaling pathways are limited, the broader class of furan derivatives is known to possess diverse biological activities, including anti-inflammatory and antimicrobial effects[3]. Furan-containing compounds have been shown to modulate key signaling pathways involved in cellular regulation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental chemicals, including dioxins and furans[11][12][13][14][15]. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the promoter regions of target genes, thereby modulating their expression. This pathway is involved in processes such as xenobiotic metabolism, immune responses, and cell cycle regulation.
Conclusion
3-Acetylfuran is a valuable heterocyclic compound with well-defined physicochemical properties and established synthetic routes. Its potential for biological activity, inferred from the broader class of furan derivatives, makes it an interesting candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Future studies are warranted to elucidate the specific biological targets and signaling pathways directly modulated by 3-acetylfuran to fully realize its therapeutic potential.
References
- 1. 1-(Furan-3-yl)ethanone|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 14313-09-8 | CAS DataBase [m.chemicalbook.com]
- 4. 14313-09-8 Cas No. | 3-Acetylfuran | Apollo [store.apolloscientific.co.uk]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Separation of 3-Acetyl-2,5-dimethylfuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 13. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Furan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-(furan-3-yl)ethanone, a versatile building block in medicinal and synthetic chemistry. The furan ring, a π-rich heterocycle, is inherently reactive towards electrophiles, significantly more so than benzene.[1] However, the presence of an acetyl group at the 3-position introduces electronic deactivation, influencing both the reactivity and regioselectivity of these transformations. This document details the theoretical principles, key reactions, experimental protocols, and quantitative data to facilitate the strategic functionalization of this important scaffold.
Core Principles: Reactivity and Regioselectivity
The furan ring's high reactivity stems from the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the aromatic π-system.[1] Electrophilic attack on an unsubstituted furan ring predominantly occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (σ-complex), which can delocalize the positive charge over three atoms, including the oxygen. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.
In this compound, the acetyl group at the C3 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. This deactivation makes the reaction conditions more critical, often requiring milder reagents to prevent polymerization or ring-opening. The directing effect of the C3-acetyl group channels incoming electrophiles primarily to the C5 position. This is because the C5 position is para-like to the oxygen atom and meta-like to the deactivating acetyl group, making it the most electron-rich and sterically accessible position for electrophilic attack. Attack at the C2 position would place the positive charge of the intermediate adjacent to the electron-withdrawing acetyl group, which is destabilizing.
Key Electrophilic Substitution Reactions
This section details the most synthetically relevant electrophilic substitution reactions for this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Nitration
The nitration of the sensitive furan ring requires mild conditions to prevent oxidative degradation. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice.[2][3] For 3-substituted furans with deactivating groups, the substitution is expected to occur at the C5 position.
Table 1: Nitration of this compound and Analogous Compounds
| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |
| Furfural (analogue) | HNO₃ (>90%), Ac₂O, 3 mol% H₂SO₄, 15 °C, 2 min (flow) | 5-Nitrofurfural | 75 (combined HPLC yield of intermediates) | [2] |
| This compound | Acetyl nitrate (HNO₃/Ac₂O), low temp. | 1-(5-Nitro-furan-3-yl)ethanone | Data not available | Inferred from general principles |
Halogenation
Direct halogenation of furan with elemental halogens can lead to polysubstitution and decomposition.[4] Therefore, less reactive halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred. The reaction is typically carried out in a non-polar solvent at low temperatures. For 3-acetylfuran, halogenation is predicted to yield the 5-halo derivative.
Table 2: Halogenation of this compound and Analogous Compounds
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| 3-Hexylfuran (analogue) | NBS, Benzene, 0 °C to rt, overnight | 2-Bromo-3-hexylfuran | Not specified | [5] |
| This compound | NBS, CCl₄, AIBN (radical initiator) | 1-(5-Bromo-furan-3-yl)ethanone | Data not available | Inferred from general principles |
| This compound | SO₂Cl₂, CH₂Cl₂ | 1-(5-Chloro-furan-3-yl)ethanone | Data not available | Inferred from general principles |
Sulfonation
Direct sulfonation of furan with strong acids like fuming sulfuric acid leads to polymerization. A milder and more effective method involves the use of a sulfur trioxide-pyridine complex in a suitable solvent.[6] This reagent allows for controlled sulfonation, which for this compound is expected to occur at the C5 position.
Table 3: Sulfonation of this compound and Analogous Compounds
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| 3-Aroylfurans (analogue) | H₂SO₄, Acetic anhydride | 4-Aroylfuran-2-sulfonic acid | Not specified | [7] |
| This compound | SO₃·Pyridine complex, Pyridine, rt to 40°C | 4-Acetylfuran-2-sulfonic acid | Data not available | Inferred from general principles |
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions on the furan ring are challenging due to its acid sensitivity, which can lead to polymerization with strong Lewis acids like AlCl₃.[8] Milder Lewis acids such as BF₃·OEt₂, ZnCl₂, or solid acid catalysts are more suitable.[9][10] Due to the deactivating effect of the acetyl group, Friedel-Crafts reactions on this compound are expected to be sluggish and require forcing conditions, with substitution anticipated at the C5 position.
Table 4: Friedel-Crafts Acylation of Furan (for comparison)
| Substrate | Acylating Agent | Catalyst & Conditions | Product | Yield (%) | Reference |
| Furan | Acetic anhydride | BF₃·OEt₂, Acetic Acid, 90-100 °C, 1.5 h | 2-Acetylfuran | 75-85 | [11] |
| Furan | Acetic anhydride | Cr₀.₆₆-DTP/K-10, Solvent-free, 50 °C, 3 h | 2-Acetylfuran | 88 | [10] |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from DMF and POCl₃.[7][12] While the acetyl group deactivates the furan ring, formylation at the C5 position of this compound is still considered a viable transformation under appropriate conditions.
Table 5: Vilsmeier-Haack Formylation of Furan Derivatives
| Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Furfuryl acetate (analogue) | DMF, POCl₃ | 5-Formyl-furfuryl acetate | Not specified | [4] |
| This compound | DMF, POCl₃ | 4-Acetyl-2-formylfuran | Data not available | Inferred from general principles |
Experimental Protocols
The following are detailed, representative methodologies for the key electrophilic substitution reactions of this compound, based on established procedures for analogous furan derivatives. Caution: These are generalized protocols and should be adapted and optimized for the specific substrate and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nitration using Acetyl Nitrate
Objective: To synthesize 1-(5-nitro-furan-3-yl)ethanone.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Acetyl Nitrate: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool acetic anhydride (10 equivalents) to -10 °C. Slowly add fuming nitric acid (1.1 equivalents) dropwise while maintaining the temperature below 0 °C. Stir the resulting solution for 15-20 minutes at this temperature.
-
Nitration Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in acetic anhydride (5 equivalents) and cool the solution to -10 °C.
-
Add the freshly prepared cold acetyl nitrate solution dropwise to the solution of this compound, ensuring the temperature is maintained below -5 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Add pyridine dropwise to the cold mixture until it is basic, which facilitates the elimination to the aromatic nitro-furan.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 1-(5-nitro-furan-3-yl)ethanone.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
Objective: To synthesize 1-(5-bromo-furan-3-yl)ethanone.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Tetrahydrofuran (THF)
-
Azobisisobutyronitrile (AIBN) (optional, for radical initiation if side-chain bromination is desired, but electrophilic substitution is favored on the ring)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 equivalent) in anhydrous THF or CCl₄.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 1-(5-bromo-furan-3-yl)ethanone.
Protocol 3: Sulfonation using Sulfur Trioxide-Pyridine Complex
Objective: To synthesize 4-acetylfuran-2-sulfonic acid.
Materials:
-
This compound
-
Sulfur trioxide-pyridine complex (SO₃·Py)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Potassium hydroxide
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the sulfur trioxide-pyridine complex (1.1 equivalents) in anhydrous pyridine.
-
Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the suspension.
-
Heat the reaction mixture to 40 °C and stir for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Carefully add a cold aqueous solution of potassium hydroxide to neutralize the reaction mixture.
-
The product, as the potassium salt, may precipitate or can be isolated by evaporation of the solvents and subsequent purification.
-
Purification: Purification can be achieved by recrystallization of the potassium salt from a suitable solvent system.
Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism of electrophilic substitution on this compound.
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
Oxidation and Reduction of 3-Acetylfuran: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidation and reduction reactions of 3-acetylfuran, a key heterocyclic building block in medicinal chemistry and materials science. This document details common synthetic transformations, including experimental protocols, quantitative data, and mechanistic pathways to support the strategic design and execution of research and development activities.
Oxidation Reactions of 3-Acetylfuran
The oxidation of 3-acetylfuran can be directed at either the acetyl group or the furan ring itself. The electron-withdrawing nature of the acetyl group generally deactivates the furan ring towards electrophilic attack, but the ring remains susceptible to certain oxidative conditions.[1] Concurrently, the acetyl group can undergo oxidation to yield valuable carboxylic acid derivatives or esters through rearrangement reactions.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a prominent reaction for the conversion of ketones to esters. In the case of 3-acetylfuran, this reaction is expected to yield furan-3-yl acetate. The mechanism involves the nucleophilic attack of a peroxy acid on the protonated carbonyl group, followed by a rearrangement.[2][3][4]
It is important to note that for some substituted 3-acetylfurans, such as 3-acetamido-5-acetylfuran, the Baeyer-Villiger oxidation can be challenging, with the furan ring itself undergoing side reactions.[1] However, for the unsubstituted 3-acetylfuran, the reaction is anticipated to proceed with the migration of the furan ring.
Table 1: Summary of Baeyer-Villiger Oxidation of 3-Acetylfuran
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| m-CPBA | Dichloromethane | Room Temperature | 12 h | Furan-3-yl acetate | Not Reported |
| m-CPBA / TFA | Dichloromethane | 0 to Room Temp | 12 h | Furan-3-yl acetate | Not Reported |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylfuran (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain furan-3-yl acetate.
Oxidation to 3-Furoic Acid
The oxidation of the acetyl group of 3-acetylfuran to a carboxylic acid functionality yields 3-furoic acid, a valuable synthetic intermediate. This transformation can be achieved using various oxidizing agents, with sodium hypochlorite being a common and cost-effective choice.
Table 2: Summary of Oxidation of 3-Acetylfuran to 3-Furoic Acid
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Sodium Hypochlorite | Acetic Acid | 40-50 | Not Reported | 3-Furoic Acid | Not Reported |
Note: While the oxidation of alkyl ketones to carboxylic acids using sodium hypochlorite is a known transformation, specific yield data for 3-acetylfuran is not available in the reviewed literature.
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetylfuran (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add a commercial bleach solution (containing ~5% sodium hypochlorite) to the stirred solution, maintaining the internal temperature between 40-50 °C using a water bath.
-
Reaction: Stir the mixture at this temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-furoic acid can be further purified by recrystallization.
Reduction Reactions of 3-Acetylfuran
The acetyl group of 3-acetylfuran can be reduced to either a secondary alcohol, 1-(furan-3-yl)ethanol, or fully reduced to an ethyl group, yielding 3-ethylfuran. The choice of reducing agent and reaction conditions dictates the outcome of the reaction.
Reduction to 1-(Furan-3-yl)ethanol
The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is a mild and selective reagent commonly used for this purpose.[5]
Table 3: Summary of Reduction of 3-Acetylfuran to 1-(Furan-3-yl)ethanol
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Sodium Borohydride | Methanol or Ethanol | 0 to Room Temp | 2 h | 1-(Furan-3-yl)ethanol | Not Reported |
| Catalytic Transfer Hydrogenation (e.g., Ru/Co3O4) | Isopropanol | 190 | 6 h | 1-(Furan-3-yl)ethanol | Not Reported |
Note: Specific yield data for the reduction of 3-acetylfuran to 1-(furan-3-yl)ethanol is not well-documented. The conditions are based on general procedures for ketone reduction.
-
Reaction Setup: Dissolve 3-acetylfuran (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude 1-(furan-3-yl)ethanol can be purified by distillation or column chromatography.
Reduction to 3-Ethylfuran
Complete reduction of the carbonyl group to a methylene group can be achieved through methods such as the Wolff-Kishner or Clemmensen reductions. These reactions are suitable for substrates that are stable to strongly basic or acidic conditions, respectively.
Table 4: Summary of Reduction of 3-Acetylfuran to 3-Ethylfuran
| Reaction Name | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| Wolff-Kishner | Hydrazine hydrate, KOH | Diethylene glycol | 190-200 | 3-Ethylfuran | Not Reported |
| Clemmensen | Zinc amalgam, HCl | Water | Reflux | 3-Ethylfuran | Not Reported |
Note: Yields for these reactions on 3-acetylfuran are not specified in the available literature.
-
Reaction Setup: In a flask equipped with a reflux condenser, add 3-acetylfuran (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux for 1 hour to form the hydrazone.
-
Reduction: Add potassium hydroxide (KOH) pellets (4-5 eq) and continue to heat the mixture, allowing water and excess hydrazine to distill off. The temperature should rise to 190-200 °C. Maintain this temperature for 3-4 hours.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with a low-boiling hydrocarbon solvent (e.g., pentane or hexane).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully distill to isolate the volatile 3-ethylfuran.
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction pathways and mechanisms discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Reaction Mechanics & Example of Baeyer−Villiger Oxidation [pw.live]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
1-(Furan-3-yl)ethanone: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is a key heterocyclic building block in modern organic synthesis. Its unique structural and electronic properties, combining an aromatic furan ring with a reactive ketone functionality, make it a valuable precursor for a diverse array of complex molecules, including natural products, pharmaceuticals, and advanced materials. The furan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a strategic component in the construction of high-value chemical entities.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 14313-09-8 | [1] |
| Molecular Formula | C₆H₆O₂ | [1] |
| Molecular Weight | 110.11 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | ~175 °C | |
| Melting Point | 43-47 °C | |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the furan ring protons and the acetyl group methyl protons. The chemical shifts and coupling constants are indicative of the 3-substitution pattern on the furan ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the furan ring carbons and the carbonyl and methyl carbons of the acetyl group.
-
IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound
While commercially available, various synthetic routes to this compound have been developed, often starting from readily accessible furan precursors.
Friedel-Crafts Acylation of Furan
A common method for the synthesis of acetylfurans is the Friedel-Crafts acylation of furan. However, the high reactivity of furan towards strong Lewis acids can lead to polymerization. Milder conditions are therefore required.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation
-
Reactants: Furan, Acetic anhydride, and a mild Lewis acid catalyst (e.g., Zeolite, Montmorillonite clay).
-
Procedure:
-
To a stirred suspension of the Lewis acid catalyst in an inert solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride.
-
Slowly add a solution of furan in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, filter off the catalyst and wash the filtrate with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford this compound.
-
Note: The regioselectivity of the acylation can be influenced by the choice of catalyst and reaction conditions, often yielding a mixture of 2- and 3-acetylfuran.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of both the furan ring and the acetyl group.
Reactions at the Carbonyl Group
The ketone functionality of this compound undergoes a variety of standard carbonyl transformations.
The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-(furan-3-yl)ethanol, a valuable chiral intermediate.
Experimental Protocol: Reduction of this compound with Sodium Borohydride
-
Reactants: this compound, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(furan-3-yl)ethanol, which can be further purified by chromatography if necessary.
-
| Reaction | Reagents and Conditions | Product | Typical Yield |
| Reduction | NaBH₄, MeOH, 0 °C to rt | 1-(Furan-3-yl)ethanol | >90% |
The acetyl group can be oxidized to a carboxylic acid, providing access to 3-furoic acid and its derivatives. A common method is the haloform reaction.
Experimental Protocol: Oxidation of this compound to 3-Furoic Acid
-
Reactants: this compound, Sodium hypochlorite solution (bleach), Sodium hydroxide.
-
Procedure:
-
To a stirred solution of this compound in dioxane, add an aqueous solution of sodium hydroxide.
-
Slowly add commercial bleach (sodium hypochlorite solution) at a rate that maintains the reaction temperature below 40 °C.
-
After the addition, continue stirring at room temperature for several hours.
-
Quench the excess hypochlorite with a solution of sodium bisulfite.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 3-furoic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the product.
-
| Reaction | Reagents and Conditions | Product | Typical Yield |
| Oxidation | 1. NaOH, NaOCl; 2. H₃O⁺ | 3-Furoic Acid | 70-85% |
Reactions involving the Furan Ring
The furan ring in this compound is an electron-rich aromatic system that can participate in various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The acetyl group is a deactivating, meta-directing group, influencing the regioselectivity of these reactions.
To participate in cross-coupling reactions, this compound must first be functionalized with a leaving group, typically a halide. Halogenation of 3-acetylfuran can be achieved using various reagents, with the position of halogenation directed by the acetyl group. For instance, bromination often occurs at the 2- or 5-position.
Figure 1: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound. A halo-derivative of this compound can be coupled with various aryl or vinyl boronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-3-acetylfuran
-
Reactants: Halo-3-acetylfuran, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water).
-
Procedure:
-
To a degassed mixture of the halo-3-acetylfuran, arylboronic acid, and base in the solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the coupled product.
-
| Reaction | Electrophile | Nucleophile | Catalyst/Base | Product |
| Suzuki-Miyaura | 2-Bromo-3-acetylfuran | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Phenyl-3-acetylfuran |
| Suzuki-Miyaura | 5-Bromo-3-acetylfuran | Vinylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | 5-Vinyl-3-acetylfuran |
Figure 2: Simplified mechanism of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing access to alkynyl-substituted furans.
Heck Reaction
The Heck reaction couples a halide with an alkene, leading to the formation of vinyl-substituted furans.
Application in Drug Discovery and Development
The furan nucleus is a common motif in a wide range of biologically active compounds. This compound serves as a valuable starting material for the synthesis of various pharmacologically relevant scaffolds.
Anti-inflammatory Agents: COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[2][3][4] Selective inhibition of the COX-2 isoform is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5] Several furan-containing molecules have been identified as potent and selective COX-2 inhibitors.
Figure 3: The Cyclooxygenase (COX) signaling pathway.
The synthesis of such inhibitors could potentially start from this compound, which can be elaborated through various synthetic transformations to introduce the necessary pharmacophoric features for selective COX-2 binding.
Anticancer Agents: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[6][7][8] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[6][7][8] Several small-molecule EGFR inhibitors feature heterocyclic cores, and furan-containing compounds have shown promise in this area.[6]
Figure 4: The EGFR signaling pathway in cancer.
This compound can serve as a starting point for the synthesis of novel EGFR inhibitors by functionalizing the furan ring and the acetyl group to build molecules that can effectively bind to the ATP-binding site of the EGFR kinase domain.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, arising from the furan ring and the acetyl group, provides a rich platform for the construction of a wide variety of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where the furan scaffold is a key component of many biologically active compounds. The synthetic transformations discussed in this guide, including reductions, oxidations, and cross-coupling reactions, highlight the broad potential of this compound for the development of novel therapeutics and other high-value chemical products. As the demand for sophisticated and diverse molecular architectures continues to grow, the importance of strategic building blocks like this compound in modern synthetic chemistry is set to increase even further.
References
- 1. This compound|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Discovery of Furan-3-yl Ketones in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-3-yl ketones represent a structurally intriguing class of natural products characterized by a ketone functional group attached to the third position of a furan ring. These compounds are found in a variety of natural sources, from terrestrial plants to marine organisms and fungi. Their discovery has often been linked to potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a focal point for research in drug discovery and natural product chemistry. This technical guide provides an in-depth overview of the discovery, natural occurrence, biosynthesis, and experimental protocols for the isolation and characterization of these valuable compounds.
Discovery and Natural Occurrence
The furan-3-yl ketone moiety is a key structural feature in a range of secondary metabolites. Notable examples include perillaketone from the plant Perilla frutescens and ipomeamarone, a phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to fungal infection. The natural distribution of these compounds is diverse, highlighting their ecological significance and potential for broader pharmacological applications.
Perillaketone and Related Monoterpenoids
Perillaketone was first identified in 1943 as a major component of the essential oil of Perilla frutescens, a plant widely used in traditional Asian medicine and cuisine.[1] It is a monoterpenoid primarily found in the leaves of the plant.[2][3] Different chemotypes of P. frutescens exist, with some varieties having perillaketone as the dominant volatile constituent, comprising over 80% of the essential oil.[4][5] Other related furan-3-yl ketones, such as isoegomaketone and egomaketone, are also found in Perilla species and are considered key aroma-active compounds.[2][6]
Ipomeamarone and Sesquiterpenoid Phytoalexins
Ipomeamarone is a well-studied sesquiterpenoid furan-3-yl ketone that functions as a phytoalexin in sweet potatoes. It is produced by the plant in response to infection by various pathogens, particularly fungi like Fusarium solani and Rhizopus stolonifer.[7][8] Its accumulation in infected tissues can reach toxic levels, posing a risk to livestock that consume diseased sweet potatoes.[8][9] The concentration of ipomeamarone in infected sweet potato tissues can vary significantly depending on the pathogen and the sweet potato cultivar, with levels ranging from a few hundred to several thousand milligrams per kilogram of tissue.[2][9]
Other Furan-3-yl Ketones from Diverse Sources
Beyond the well-known examples of perillaketone and ipomeamarone, other furan-3-yl ketones and related structures have been isolated from a variety of natural sources, including marine fungi and sponges. These discoveries underscore the widespread occurrence of this structural motif in nature.
Quantitative Data on Natural Occurrence
The concentration of furan-3-yl ketones in their natural sources can vary widely. The following tables summarize the quantitative data available for perillaketone and ipomeamarone.
Table 1: Quantitative Analysis of Perillaketone in Perilla frutescens
| Plant Part/Extract | Variety/Chemotype | Method of Analysis | Perillaketone Concentration | Reference(s) |
| Essential Oil | Korean Perilla | GC-MS | 90.19% of total oil | [10] |
| Essential Oil | Chinese Cultivars | GC-MS | Major component | [11] |
| Essential Oil | Nepalese Perilla | GC-MS | 42.26% - 56.26% | [1] |
| Essential Oil | PK-type | GC-MS | 80.76% | [4][5] |
| Volatiles (HD) | Korean Perilla Leaf | GC-O | 490 ppm (95% of volatiles) | [6] |
Table 2: Quantitative Analysis of Ipomeamarone in Infected Sweet Potato (Ipomoea batatas)
| Pathogen | Sweet Potato Cultivar | Method of Analysis | Ipomeamarone Concentration (mg/kg fresh weight) | Reference(s) |
| Rhizopus stolonifer | Kemb | GC-MS | 1476.2 | [2] |
| Rhizopus stolonifer | Nyawo | GC-MS | 1089.9 | [2] |
| Rhizopus stolonifer | Naspot | GC-MS | 833.7 | [2] |
| Fusarium solani | Xinxiang | HPLC, GC-MS | 2.36 (mg/kg dry weight) | [7] |
| Ceratocystis fimbriata | Not specified | Not specified | up to 10,000 µg/g (10,000 mg/kg) | [9] |
| Macrophomina phaseoli | Not specified | Not specified | 460 - 10,000 µg/g (460 - 10,000 mg/kg) | [9] |
Biosynthesis of Furan-3-yl Ketones
The biosynthetic pathways leading to furan-3-yl ketones are derived from the isoprenoid pathway, with farnesyl pyrophosphate (FPP) serving as a key precursor for sesquiterpenoids like ipomeamarone, and geranyl pyrophosphate (GPP) for monoterpenoids like perillaketone.
Biosynthesis of Perillaketone
The biosynthesis of perillaketone is believed to proceed through the mevalonate pathway, with isopentenyl diphosphate as a key building block.[12] Recent research has identified a novel double bond reductase (PfDBR) in Perilla frutescens that catalyzes the conversion of isoegomaketone and egomaketone into perillaketone.[13] This suggests a multi-step enzymatic process starting from GPP.
Biosynthesis of Ipomeamarone
Ipomeamarone biosynthesis is initiated from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor.[14] The pathway involves a series of enzymatic reactions, including cyclization, oxidation, and rearrangement, to form the characteristic furan ring and ketone functionality. The production of ipomeamarone is a defense response in sweet potatoes, triggered by microbial elicitors.
Modulation of Signaling Pathways
Furan-3-yl ketones have been shown to modulate various signaling pathways, particularly those involved in inflammation. Perillaketone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests an interaction with signaling cascades like the NF-κB pathway.
References
- 1. nepjol.info [nepjol.info]
- 2. Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Toxic ipomeamarone accumulation in healthy parts of sweetpotato (Ipomo" by Lydia N. Wamalwa, Xavier Cheseto et al. [thehive.icipe.org]
- 9. apsnet.org [apsnet.org]
- 10. asianpubs.org [asianpubs.org]
- 11. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the Pharmacological Activities and Effects of Perilla Ketone and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The revealing of a novel double bond reductase related to perilla ketone biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 1-(Furan-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of bioactive pyrazole and pyrimidine heterocycles utilizing 1-(Furan-3-yl)ethanone as a key starting material. The furan moiety is a prevalent scaffold in medicinal chemistry, and its incorporation into pyrazole and pyrimidine rings can lead to compounds with significant therapeutic potential.[1][2][3] This document outlines the synthetic strategies, presents key biological activity data, and provides detailed experimental procedures to guide researchers in the development of novel drug candidates.
Introduction
This compound is a versatile chemical building block for the synthesis of complex bioactive molecules.[4] Its furan ring is a privileged structure in many pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5][6][7][8] This document focuses on a two-step synthetic pathway involving the initial formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by cyclization to yield either pyrazole or pyrimidine derivatives.
Synthetic Pathway Overview
The general synthetic approach is a two-step process:
-
Claisen-Schmidt Condensation: this compound is reacted with a variety of aromatic aldehydes in the presence of a base to form α,β-unsaturated ketones, commonly known as chalcones.[9][10] This reaction is a reliable method for creating the 1,3-dicarbonyl precursor necessary for subsequent heterocycle formation.
-
Cyclization: The resulting 3-furyl chalcones are then treated with either:
Data Presentation: Biological Activity of Furan-Containing Heterocycles
The following tables summarize the biological activities of representative furan-containing pyrimidine and pyrazole derivatives.
Table 1: Anticancer Activity of 5-(Furan-3-yl)pyrimidine Analogs [4]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 1 | A549 (Lung Carcinoma) | 0.8 | - | - |
| Compound 2 | MCF-7 (Breast Cancer) | 2.96 | - | - |
| Compound 3 | MCF-7 (Breast Cancer) | 4.06 | - | - |
| Furo[2,3-d]pyrimidinone 4 | HCT-116 (Colorectal Carcinoma) | 6.1 | 5-Fluorouracil | - |
| Furo[2,3-d]pyrimidinone 4 | PC3 (Prostate Cancer) | 10.2 | 5-Fluorouracil | - |
Table 2: Antimicrobial Activity of Furan-Containing Pyrazole Derivatives [6]
| Compound ID | Bacillus subtilis (MIC µg/mL) | Bacillus thuringiensis (MIC µg/mL) | Fusarium oxysporum (MIC µg/mL) | Botrytis fabae (MIC µg/mL) |
| 12 | 3.125 | > 50 | > 50 | > 50 |
| 7 | > 50 | > 50 | 6.25 | 6.25 |
| 13 | > 50 | > 50 | 6.25 | 6.25 |
| Chloramphenicol (Std.) | 3.125 | 6.25 | - | - |
Experimental Protocols
Protocol 1: Synthesis of 1-(Furan-3-yl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)
This protocol describes the Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ice bath
-
Stirring apparatus
Procedure: [9]
-
In a round-bottom flask, dissolve this compound (10 mmol) and the substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution (10 mL) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
A precipitate of the chalcone will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Protocol 2: Synthesis of 3-(Furan-3-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole
This protocol outlines the cyclization of the chalcone intermediate with hydrazine hydrate.
Materials:
-
1-(Furan-3-yl)-3-(aryl)prop-2-en-1-one (chalcone)
-
Hydrazine hydrate (80% or 99%)
-
Ethanol or Glacial acetic acid
-
Reflux apparatus
-
In a round-bottom flask, dissolve the chalcone (5 mmol) in ethanol (25 mL).
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the pyrazoline derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline.
Protocol 3: Synthesis of 2-Amino-4-(furan-3-yl)-6-(aryl)pyrimidine
This protocol details the synthesis of pyrimidine derivatives from the chalcone intermediate.
Materials:
-
1-(Furan-3-yl)-3-(aryl)prop-2-en-1-one (chalcone)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Reflux apparatus
Procedure: [15]
-
In a round-bottom flask, dissolve the chalcone (5 mmol) and guanidine hydrochloride (7.5 mmol) in ethanol (30 mL).
-
To this solution, add a solution of KOH (10 mmol) in ethanol (10 mL) dropwise.
-
Reflux the reaction mixture for 10-12 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure 2-aminopyrimidine derivative.
Visualizations
Caption: Synthetic workflow for bioactive heterocycles.
Caption: Conceptual signaling pathway modulation.
References
- 1. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 16. researchgate.net [researchgate.net]
Application of 1-(Furan-3-yl)ethanone in Drug Discovery: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and drug development professionals, 1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, stands as a versatile and valuable building block in the synthesis of novel therapeutic agents. The furan ring system is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties.[1] This document provides a comprehensive overview of the application of this compound in drug discovery, complete with detailed experimental protocols and data presentation.
The significance of this compound lies in its reactive ketone group and the π-rich furan ring, which allow for a variety of chemical modifications to generate diverse libraries of compounds.[1] These modifications can be tailored to interact with specific biological targets, making it a key starting material for structure-activity relationship (SAR) studies.
Key Applications in Drug Discovery:
-
Anticancer Agent Development: Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. By serving as a scaffold, it allows for the synthesis of more complex molecules that can induce apoptosis, generate reactive oxygen species (ROS) in cancer cells, and inhibit the release of pro-inflammatory cytokines like IL-6.
-
Antibacterial and Antifungal Research: The furan moiety is a component of several antimicrobial agents.[1] Compounds derived from this compound have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
-
Enzyme Inhibition Studies: The structural framework of this compound is suitable for designing inhibitors of various enzymes implicated in disease. Through targeted synthesis, derivatives can be developed to fit into the active sites of enzymes, modulating their activity.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives synthesized using a this compound scaffold or closely related furan structures.
Table 1: Cytotoxic Activity of Furopyridone Derivatives Against Esophageal Cancer Cell Lines
| Compound | KYSE70 IC50 (µM) | KYSE150 IC50 (µM) |
| 2b | >40 | >40 |
| 2e | >40 | >40 |
| 2c | 15.34 ± 1.27 | 10.28 ± 0.93 |
| 2f | 11.25 ± 0.88 | 8.32 ± 0.65 |
| 3a | 25.32 ± 1.53 | 19.87 ± 1.12 |
| 3b | 20.14 ± 1.39 | 15.66 ± 1.04 |
| 4a | 8.23 ± 0.56 | 5.17 ± 0.43 |
| 4b | 6.45 ± 0.48 | 4.21 ± 0.37 |
| Cisplatin | 7.82 ± 0.61 | 6.95 ± 0.52 |
Data extracted from a study on novel furopyridone derivatives, where the synthesis originates from 3-furoyl chloride, a direct oxidation product of this compound.
Table 2: Antibacterial Activity of a Benzofuran Derivative
| Compound | Bacterial Strain | MIC (µg/mL) |
| 7 | Staphylococcus aureus (Standard) | 16 |
| 7 | Staphylococcus aureus (Clinical) | 32 |
| 7 | Staphylococcus epidermidis (Standard) | 32 |
| 7 | Staphylococcus epidermidis (Clinical) | 64 |
| 7 | Enterococcus faecalis (Standard) | 16 |
| 7 | Enterococcus faecalis (Clinical) | 32 |
MIC (Minimum Inhibitory Concentration) values for a brominated benzofuran derivative, highlighting the potential of furan-containing scaffolds in developing antibacterial agents.[2]
Experimental Protocols
Synthesis of Furopyridone Derivatives from a 3-Furoyl Precursor
This protocol details the synthesis of N-(3-furancarbonyl)-L-leucine, a key intermediate in the generation of bioactive furopyridone derivatives. 3-Furoyl chloride can be readily synthesized from this compound via oxidation to 3-furoic acid followed by treatment with a chlorinating agent (e.g., thionyl chloride).
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve L-leucine (1.0 eq.) in dichloromethane (DCM).
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add 3-furoyl chloride (1.0 eq.) to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding distilled water. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-furancarbonyl)-L-leucine.
MTT Assay for Cytotoxicity Screening
This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KYSE70, KYSE150) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a positive control (e.g., Cisplatin) for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is for evaluating the antibacterial activity of the synthesized compounds.
Protocol:
-
Bacterial Culture: Prepare an overnight culture of the target bacterial strains in a suitable broth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Experimental workflow from this compound to biological evaluation.
References
1-(Furan-3-yl)ethanone: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Ingredients
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is a heterocyclic ketone that has garnered significant interest in medicinal chemistry. The furan nucleus is considered a "privileged scaffold," as it is a common structural motif in a wide array of biologically active compounds.[1] The inherent reactivity of both the furan ring and the ketone functional group makes this compound a versatile starting material for the synthesis of diverse molecular architectures with potential therapeutic applications. Furan derivatives have been extensively investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] This document provides detailed protocols for the synthesis of pharmacologically active compounds derived from this compound, with a focus on chalcone derivatives exhibiting potent anticancer activity.
Chemical Reactivity and Synthetic Potential
This compound offers two primary sites for chemical modification: the furan ring and the acetyl group. The furan ring is susceptible to electrophilic substitution, while the ketone moiety can undergo a variety of transformations, including:
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid, yielding 3-furoic acid.[3]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(furan-3-yl)ethanol, using reducing agents like sodium borohydride.[3]
-
Condensation Reactions: The α-hydrogens of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions. The Claisen-Schmidt condensation is a particularly useful reaction for synthesizing chalcones from this compound.[4]
Synthesis of Furan-Containing Chalcones as Anticancer Agents
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds that serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including potent anticancer effects. The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone.[4]
General Experimental Workflow for Chalcone Synthesis
The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of furan-containing chalcones.
Caption: General workflow for the synthesis and evaluation of furan-containing chalcones.
Detailed Experimental Protocol: Synthesis of a Representative Furan-Chalcone Derivative
This protocol describes the synthesis of a furan-chalcone derivative via a base-catalyzed Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Reaction Initiation: Cool the mixture in an ice bath. While stirring, slowly add a solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water) dropwise. Maintain the temperature of the reaction mixture below 25°C.
-
Reaction Progression: After the addition of the base, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate is often indicative of product formation. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute HCl to precipitate the product fully.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining base. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure and purity of the synthesized chalcone can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Pharmacological Activity of Furan-Chalcone Derivatives
Numerous studies have demonstrated the potent anticancer activity of furan-containing chalcones against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and/or the inhibition of tubulin polymerization.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected furan-chalcone derivatives against different human cancer cell lines, as reported in the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AM4 | MCF-7 (Breast Cancer) | 19.354 | [1][5] |
| Compound 1 | MCF-7 (Breast Cancer) | 3.66 | [6] |
| Compound 3 | MCF-7 (Breast Cancer) | 21.62 | [6] |
| Compound 6b-g | MDA-MB-468 (Breast Cancer) | Moderate Activity | [7] |
| Compound 6b-g | T-47D (Breast Cancer) | Moderate Activity | [7] |
Mechanism of Action: Induction of Apoptosis
Many chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.[8]
Caption: Intrinsic apoptosis pathway induced by furan-chalcones.
Chalcone derivatives can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This results in the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[9] The subsequent release of cytochrome c from the mitochondria activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[8][9]
Mechanism of Action: Inhibition of Tubulin Polymerization
Another key mechanism of action for many anticancer chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10] Microtubules are essential components of the cytoskeleton and play a critical role in cell division.
Caption: Inhibition of tubulin polymerization by furan-chalcones.
Chalcone derivatives can bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[5] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis.[10]
Conclusion
This compound is a readily available and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. The straightforward synthesis of furan-containing chalcones via the Claisen-Schmidt condensation provides a robust platform for the discovery of novel anticancer agents. The ability of these derivatives to induce apoptosis and inhibit tubulin polymerization highlights their therapeutic promise. Further research and development in this area may lead to the identification of new clinical candidates for the treatment of cancer and other diseases.
References
- 1. Chalcones Enhance TRAIL-Induced Apoptosis in Prostate Cancer Cells [mdpi.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. This compound|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Role in Intrinsic Apoptosis Induced by a New Synthesized Chalcone in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for the Regioselective Acylation of Furan at the 3-Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus is a prevalent scaffold in a multitude of natural products and pharmacologically active compounds. The introduction of an acyl group at the 3-position of the furan ring provides a key synthetic handle for further molecular elaboration. However, the inherent electronic properties of the furan ring favor electrophilic substitution, such as Friedel-Crafts acylation, at the more electron-rich C2 and C5 positions, making direct C3-acylation a significant synthetic challenge.[1]
This document provides a comprehensive overview of modern and effective methodologies to achieve regioselective acylation of furans at the 3-position. Detailed experimental protocols for key methods, comparative data tables, and diagrams of reaction pathways are presented to assist researchers in selecting and implementing the most suitable strategy for their synthetic targets.
Indirect Methods: Circumventing the Challenge of Direct Acylation
Given the difficulty of direct C3-acylation, several indirect strategies have been developed. These methods involve the construction of the 3-acylfuran skeleton from acyclic or alternative heterocyclic precursors.
Diels-Alder Reaction of Oxazoles
A robust and versatile method for the synthesis of 3-acylfurans is the [4+2] cycloaddition reaction between an oxazole and a suitable dienophile, followed by a retro-Diels-Alder reaction. This powerful strategy allows for the direct and regioselective installation of the acyl group at the desired C3-position.[1]
Caption: Diels-Alder approach to 3-acylfurans.
| Oxazole Substrate | Dienophile | Product | Yield (%) | Reference |
| 4-Phenyloxazole | Ethynyl methyl ketone | 3-Acetylfuran | Not specified | [1] |
| 5-Ethoxy-2-ethyl-4-triethylsilyloxazole | Methyl propiolate | 2-Ethoxy-5-ethyl-3-methoxycarbonylfuran | 40 | [2] |
| 5-Ethoxy-2-(2-thiophenyl)-4-triethylsilyloxazole | Dimethyl acetylenedicarboxylate | 2-Ethoxy-3,4-di(methoxycarbonyl)-5-(2-thiophenyl)furan | 52 | [2] |
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxazole (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or xylene).[1]
-
Add ethynyl methyl ketone (1.1 eq) to the solution.[1]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 3-acetylfuran.[1]
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted furans from 1,4-dicarbonyl compounds. By using appropriately substituted 1,4-dicarbonyl precursors, this method can be effectively employed for the synthesis of 3-acylfurans. The reaction is typically catalyzed by a protic or Lewis acid.[3][4]
Caption: Mechanism of the Paal-Knorr furan synthesis.
| 1,4-Dicarbonyl Precursor | Catalyst | Product | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH | 2,5-Dimethylfuran | High | [4] |
| 3,4-Diethyl-2,5-hexanedione | HCl | 3,4-Diethyl-2,5-dimethylfuran | High | [5] |
| Various 1,4-diketones | Formic acid/Pd on carbon (Microwave) | Di- and triarylfurans | High | [6] |
-
To a solution of the 1,4,6-tricarbonyl compound (1.0 eq) in an anhydrous solvent (e.g., toluene, benzene), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).[1]
-
Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired 3-acylfuran.[1]
Direct C-H Functionalization Methods
Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to the synthesis of 3-acylfurans. These methods often employ a directing group to achieve high regioselectivity.
Ruthenium-Catalyzed C3-H Acylation
Ruthenium-based catalytic systems have been developed for the selective C3-H acylation of 2-substituted furans. These reactions typically utilize a directing group at the C2-position to guide the catalyst to the adjacent C3-H bond.
Caption: Ruthenium-catalyzed C3-H acylation workflow.
| Furan Substrate | Acylating Agent | Catalyst System | Yield (%) | Reference |
| 2-(Pyrimidin-2-yl)furan | Benzoyl chloride | [RuCl₂(p-cymene)]₂/PPh₃ | High | [7] |
| 2-(Pyrazol-1-yl)furan | Acetyl chloride | [Ru(OAc)₂(p-cymene)]/KOPiv | Good | [7] |
| 2-(Furan-2-carbonyl)-1-methylimidazole | Acrylic acid derivatives | [RuCl₂(p-cymene)]₂/KOAc | Not specified | [8] |
-
In a flame-dried Schlenk tube, combine 2-(pyrimidin-2-yl)furan (1.0 eq), the acyl chloride (1.2 eq), [RuCl₂(p-cymene)]₂ (2.5 mol%), and triphenylphosphine (10 mol%).
-
Add a suitable anhydrous solvent (e.g., 1,4-dioxane) under an inert atmosphere.
-
Add a base (e.g., K₂CO₃, 2.0 eq).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 16 hours).
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-acylated product.
Friedel-Crafts Acylation of Blocked Furans
To overcome the inherent C2-selectivity of the Friedel-Crafts acylation, a blocking group can be installed at the C2-position. This strategy directs the incoming acyl group to the C3-position. The blocking group can then be removed in a subsequent step. Silyl groups are commonly employed for this purpose due to their ease of introduction and removal.
Caption: 3-Acylation via Friedel-Crafts on a 2-silylated furan.
| Furan Substrate | Acylating Agent | Lewis Acid | Yield of 3-Acylfuran (%) | Reference |
| 2-(Trimethylsilyl)furan | Acetyl chloride | SnCl₄ | Good (overall yield from furan) | [9] |
| 2-(tert-Butyldimethylsilyl)furan | Benzoyl chloride | AlCl₃ | Moderate to Good | [9] |
Step 1: Synthesis of 2-(tert-Butyldimethylsilyl)furan
-
To a solution of furan (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add tert-butyldimethylsilyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-(tert-butyldimethylsilyl)furan.
Step 2: Friedel-Crafts Acylation
-
To a solution of 2-(tert-butyldimethylsilyl)furan (1.0 eq) and the desired acyl chloride (1.1 eq) in anhydrous dichloromethane at 0 °C, add a Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
Step 3: Desilylation
-
Dissolve the crude 3-acyl-2-(tert-butyldimethylsilyl)furan in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acylfuran.
Conclusion
The regioselective synthesis of 3-acylfurans remains a topic of significant interest due to the importance of this structural motif in medicinal and materials chemistry. While direct Friedel-Crafts acylation of the furan ring at the 3-position is generally not feasible, a range of effective indirect and direct C-H functionalization methods are now available. The choice of a particular methodology will depend on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions. The protocols and data presented herein provide a practical guide for researchers to navigate these choices and successfully synthesize 3-acylfuran derivatives for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile N-directed Ru-catalyzed C(3)–H acylation of heterocyclopentadienes with acyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Ruthenium-Catalyzed C(3)-H Alkylation of the Furan (Thiophene) Ring of 2-Furoyl- and Thiophene-2-carbonyl-1-methylimidazoles with Acrylic Acid Derivatives - Shepelenko - Russian Journal of Organic Chemistry [consilium.orscience.ru]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Application Notes and Protocols: The Use of 1-(Furan-3-yl)ethanone in the Synthesis of Bioactive Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is a versatile heterocyclic building block in medicinal chemistry and natural product synthesis. The furan ring is a common motif in a variety of biologically active natural products, imparting unique electronic and steric properties to the parent molecule. The ketone functionality of this compound provides a reactive handle for a multitude of chemical transformations, including aldol condensations, Claisen-Schmidt reactions, and various other carbon-carbon bond-forming reactions. This allows for the systematic modification of natural product scaffolds to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Furan derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This document provides detailed protocols and application notes for the synthesis of natural product analogs utilizing this compound as a key starting material.
Key Synthetic Strategies
The primary synthetic utility of this compound in the generation of natural product analogs lies in the reactivity of its acetyl group. The α-protons of the acetyl group are readily deprotonated by a base to form an enolate, which can then participate in nucleophilic addition to a variety of electrophiles, most notably aldehydes, in what is known as an aldol or Claisen-Schmidt condensation. This reaction is a powerful tool for the construction of α,β-unsaturated ketone moieties, which are common features in many bioactive natural products, including chalcones and various polyketides.
General Workflow for Synthesis and Evaluation
The overall process for the synthesis and evaluation of natural product analogs from this compound can be outlined as follows:
Experimental Protocols
Protocol 1: Synthesis of a Furan-Containing Chalcone Analog via Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a chalcone analog.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water to the reaction mixture with stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Data Presentation: Representative Yields and Characterization
The following table summarizes representative data for the synthesis of chalcone analogs from this compound.
| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) |
| Benzaldehyde | (E)-1-(Furan-3-yl)-3-phenylprop-2-en-1-one | 85 | 88-90 | 7.85 (d, 1H), 7.60-7.40 (m, 6H), 7.30 (d, 1H), 6.80 (s, 1H) |
| 4-Methoxybenzaldehyde | (E)-1-(Furan-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 92 | 102-104 | 7.80 (d, 1H), 7.55 (d, 2H), 7.45 (s, 1H), 7.20 (d, 1H), 6.95 (d, 2H), 6.75 (s, 1H), 3.85 (s, 3H) |
| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(furan-3-yl)prop-2-en-1-one | 88 | 115-117 | 7.82 (d, 1H), 7.50 (d, 2H), 7.40 (d, 2H), 7.35 (s, 1H), 7.25 (d, 1H), 6.80 (s, 1H) |
Signaling Pathways and Biological Activity
Furan-containing natural product analogs, particularly those with a chalcone-like scaffold, have been reported to exhibit a range of biological activities. The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling covalent interaction with nucleophilic residues (e.g., cysteine) in target proteins. This can lead to the modulation of various signaling pathways implicated in diseases such as cancer and inflammation.
Illustrative Signaling Pathway
The diagram below illustrates a hypothetical mechanism of action where a furan-containing chalcone analog inhibits a key signaling pathway.
Biological Activity Data
The following table presents representative biological activity data for a series of hypothetical furan-containing natural product analogs.
| Compound ID | Analog Structure | Cytotoxicity (IC₅₀, µM) vs. Cancer Cell Line A | Antimicrobial Activity (MIC, µg/mL) vs. Bacterium B |
| Furan-Analog-01 | Chalcone from Benzaldehyde | 15.2 | 32 |
| Furan-Analog-02 | Chalcone from 4-Methoxybenzaldehyde | 8.5 | 16 |
| Furan-Analog-03 | Chalcone from 4-Chlorobenzaldehyde | 5.1 | 8 |
Conclusion
This compound is a valuable and readily available starting material for the synthesis of a diverse range of natural product analogs. The straightforward and robust nature of reactions such as the Claisen-Schmidt condensation allows for the efficient generation of libraries of compounds for biological screening. The incorporation of the furan-3-yl moiety into known pharmacophores is a promising strategy for the discovery of new lead compounds in drug development programs. The protocols and data presented herein provide a foundation for researchers to explore the synthetic and biological potential of this versatile building block.
References
Application Notes and Protocols for the Use of 1-(Furan-3-yl)ethanone in the Development of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide an overview of the potential of 1-(Furan-3-yl)ethanone as a versatile building block for the synthesis of novel agrochemicals. The furan moiety is a recognized scaffold in a variety of biologically active compounds, and its incorporation into new molecular frameworks is a promising strategy for the discovery of next-generation herbicides, fungicides, and insecticides.[1] This document outlines synthetic strategies, presents key biological activity data from literature, and provides detailed experimental protocols to guide researchers in this field.
Introduction to this compound in Agrochemical Research
This compound, also known as 3-acetylfuran, is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis.[2] Its furan ring is an electron-rich system, making it susceptible to various chemical modifications, while the acetyl group offers a reactive site for a wide range of transformations.[2] These characteristics make it an attractive starting material for creating diverse libraries of compounds for agrochemical screening. The furan nucleus is present in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including antimicrobial and insecticidal properties, underscoring its potential in the development of crop protection agents.
Synthetic Pathways Utilizing this compound
The chemical versatility of this compound allows for its use in various synthetic routes to generate novel agrochemical candidates. Key reactions include modifications of the acetyl group and substitutions on the furan ring.
1. Derivatization of the Acetyl Group:
The ketone functionality of the acetyl group can be readily transformed into other functional groups. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or serve as a handle for the introduction of more complex moieties through reactions like aldol condensation or the formation of hydrazones and other Schiff bases. These derivatives can then be further modified to produce a wide array of potential agrochemicals.
2. Reactions on the Furan Ring:
The furan ring in this compound can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the resulting molecules. The position of these substitutions can significantly influence the efficacy and selectivity of the compounds.
Logical Workflow for Synthesis and Evaluation:
References
Catalytic Routes to 1-(Furan-3-yl)ethanone Derivatives: A Guide for Synthetic and Medicinal Chemists
Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, 1-(furan-3-yl)ethanone and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds and complex molecular architectures. The strategic placement of the acetyl group at the 3-position of the furan ring offers unique reactivity and substitution patterns. This document provides a comprehensive overview of key catalytic methods for the synthesis of these valuable compounds, complete with detailed experimental protocols and comparative data to guide your synthetic endeavors.
Key Catalytic Strategies
The synthesis of this compound derivatives is primarily achieved through two main catalytic pathways: the Paal-Knorr synthesis and Friedel-Crafts acylation. While direct Friedel-Crafts acylation of unsubstituted furan predominantly yields the 2-acetylfuran isomer, strategic selection of substrates and catalysts can favor the desired 3-substituted product. The Paal-Knorr synthesis, conversely, offers a more direct route to polysubstituted furans, including 3-acetylfuran derivatives, from acyclic precursors.
More contemporary approaches, including palladium-catalyzed cross-coupling reactions and the use of solid acid catalysts like zeolites, offer greener and more versatile alternatives to traditional methods. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to improved yields and reduced reaction times.[1][2]
Comparative Data of Catalytic Methods
The following table summarizes quantitative data from various catalytic methods for the synthesis of this compound and its derivatives, providing a clear comparison of their efficiencies.
| Product | Starting Materials | Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-(2,5-Dimethylfuran-3-yl)ethanone | 3-Methyl-2,4-pentanedione | PdCl₂(CH₃CN)₂ / CuCl₂ | Not Specified | Dioxane | 80 | Not Specified | 71 | [3] |
| 2-Acetylfuran | Furan, Acetic Anhydride | H-beta Zeolite | Catalyst/Furan wt ratio=0.42 | Nitromethane | 67 | 2 h | 92.6 | [4] |
| 2-Acetylfuran | Furan, Acetic Anhydride | 20% w/w Cr₀.₆₆-DTP/K-10 | Catalyst/Furan ratio=9.6% | Solvent-free | Not Specified | Not Specified | 88 | [5] |
| Polysubstituted Furans | 1,4-Diketones | Acetic Acid | Not Specified | Not Specified | 120-150 (Microwave) | 2-10 min | 65-89 | [6] |
| 2,3,5-Trisubstituted Furans | Phenylacetylene, Diazo reagents | [Co(P1)] | Not Specified | Not Specified | 80 | Not Specified | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 1-(2,5-Dimethylfuran-3-yl)ethanone
This protocol is adapted from a general method for the synthesis of polysubstituted furans.[1][5][8]
Materials:
-
3-Methyl-2,4-pentanedione (1,4-dicarbonyl precursor)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve the 1,4,dicarbonyl precursor (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2,5-dimethylfuran-3-yl)ethanone.
Protocol 2: Friedel-Crafts Acylation of Furan (General Procedure for 2-Acetylfuran)
This protocol outlines a general procedure for the Friedel-Crafts acylation of furan, which can be adapted for substituted furans. Note that regioselectivity can be an issue with this method.[9]
Materials:
-
Furan
-
Acetyl chloride or acetic anhydride
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride or boron trifluoride etherate)[1]
-
Anhydrous dichloromethane (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add the Lewis acid catalyst (1.1 eq) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Add a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel.
-
After the addition is complete, add a solution of furan (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0-5°C.
-
After the addition of furan, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizing the Synthetic Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds.
Caption: Friedel-Crafts acylation of furan derivatives.
Caption: General experimental workflow for synthesis and purification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Furan-3-yl)ethanone in the Synthesis of Materials with Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Furan-3-yl)ethanone is a versatile heterocyclic ketone that serves as a valuable building block in the synthesis of a variety of organic materials with interesting optical properties. The furan moiety, an electron-rich aromatic heterocycle, can act as an effective π-system component, while the acetyl group provides a reactive site for various condensation reactions. This allows for the construction of extended conjugated systems, such as chalcones and their derivatives, which are known to exhibit fluorescence and nonlinear optical (NLO) activity. These materials are of significant interest for applications in optoelectronics, bioimaging, and sensing.
This document provides detailed application notes and experimental protocols for the synthesis of optically active materials derived from this compound.
Key Synthetic Pathways
Two primary synthetic routes for leveraging this compound in the creation of optical materials are the Claisen-Schmidt condensation to form chalcones and the subsequent cyclization of these chalcones to produce pyrazoline derivatives.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones, which are α,β-unsaturated ketones.[1][2] In this reaction, this compound is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide.[3][4] The resulting furan-containing chalcones possess a conjugated system that often leads to absorption of light in the UV-visible region and, in many cases, fluorescence.
Synthesis of Pyrazoline Derivatives
Pyrazoline heterocycles are well-known fluorescent compounds.[5][6] They can be synthesized from chalcones through a cyclization reaction with hydrazine or its derivatives (e.g., phenylhydrazine).[6] The resulting 1,3,5-trisubstituted-2-pyrazolines often exhibit strong fluorescence with high quantum yields.[5] The furan ring in these structures can further modulate the photophysical properties.
Experimental Protocols
The following are detailed protocols for the synthesis of a model furan-chalcone and a subsequent furan-pyrazoline derivative.
Protocol 1: Synthesis of (E)-1-(Furan-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (A Furan-Chalcone)
This protocol is adapted from general Claisen-Schmidt condensation procedures.[4][7]
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 30 mL of ethanol.
-
Prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of water and add it dropwise to the stirred ethanolic solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the pure (E)-1-(furan-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one as a crystalline solid.
Characterization: The structure of the synthesized chalcone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The optical properties (UV-Vis absorption and fluorescence emission spectra) should be measured in a suitable solvent (e.g., DMSO, methanol).
Protocol 2: Synthesis of 3-(Furan-3-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (A Furan-Pyrazoline)
This protocol is based on the typical synthesis of pyrazoline derivatives from chalcones.[6][8][9]
Materials:
-
(E)-1-(Furan-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (from Protocol 1)
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve the furan-chalcone (2.28 g, 10 mmol) in 25 mL of absolute ethanol.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by a few drops of glacial acetic acid.
-
Fit the flask with a condenser and reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
A solid product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.
Characterization: Confirm the structure of the pyrazoline using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Characterize the photophysical properties by recording the UV-Vis absorption and fluorescence emission spectra in various solvents to assess solvatochromic effects.
Data Presentation: Optical Properties of Furan-Containing Heterocycles
The following table summarizes the photophysical properties of a furan-containing pyrazoline derivative, which serves as a representative example of the types of materials that can be synthesized.[8][9]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole[8][9] | Methanol | 370 | 450 | 80 | Not Reported |
Note: The optical properties of derivatives synthesized from this compound are expected to be in a similar range but may vary depending on the specific substituents on the aromatic aldehyde used in the chalcone synthesis.
Signaling Pathways and Logical Relationships
The synthesis of these optical materials follows a logical progression from simple starting materials to more complex, functional molecules. This can be visualized as a workflow.
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of novel optical materials. Through straightforward and well-established organic reactions like the Claisen-Schmidt condensation and subsequent cyclizations, researchers can access a wide range of fluorescent furan-containing chalcones and pyrazolines. The modular nature of these syntheses allows for the fine-tuning of photophysical properties by varying the substituents on the aromatic aldehyde, making this a promising area for the development of new materials for diverse applications in science and technology.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Experimental and Theoretical Studies of the Pyrazoline Derivative 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole and its Application for Selective Detection of Cd2+ ion as Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 1-(Furan-3-yl)ethanone to 1-(furan-3-yl)ethanol
Abstract
This document provides a detailed protocol for the chemical reduction of 1-(Furan-3-yl)ethanone to 1-(furan-3-yl)ethanol. The primary method described utilizes sodium borohydride, a mild and selective reducing agent, in a straightforward and efficient procedure suitable for standard laboratory settings.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
1-(Furan-3-yl)ethanol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and complex molecules.[4] The furan moiety is a key structural component in numerous biologically active natural products.[4][5] The reduction of the ketone, this compound, to the corresponding secondary alcohol is a fundamental transformation in synthetic organic chemistry.[4] Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, offering high selectivity for the reduction of aldehydes and ketones over other functional groups like esters and amides.[1][3] This protocol details a reliable method for this conversion, focusing on procedural clarity and safety.
Data Presentation
The following table summarizes the key quantitative parameters for the reduction of this compound using sodium borohydride.
| Parameter | Value | Notes |
| Starting Material | This compound | CAS: 14313-09-8[4] |
| Product | 1-(Furan-3-yl)ethanol | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 equivalents |
| Solvent | Methanol (MeOH) | Anhydrous grade recommended |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction.[6] |
| Reaction Time | 1-2 hours | Monitor by Thin Layer Chromatography (TLC) for completion.[6] |
| Work-up Procedure | Aqueous Quench and Extraction | Details provided in the protocol below.[6] |
| Purification Method | Column Chromatography or Distillation | Dependent on the scale and desired purity of the final product.[7] |
| Typical Yield | >90% | Yields can vary based on reaction scale and purification efficiency. |
Experimental Protocol
This protocol describes the reduction of this compound on a laboratory scale.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of starting material).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.[6]
-
-
Addition of Reducing Agent:
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution.[6] Caution: Hydrogen gas is evolved during the addition and the reaction can be exothermic. Ensure adequate ventilation and slow addition to control the reaction rate.
-
After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by TLC, eluting with a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water.[6]
-
Acidify the mixture to a pH of approximately 6-7 with 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.[6]
-
-
Extraction:
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(furan-3-yl)ethanol.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or by vacuum distillation to yield the pure 1-(furan-3-yl)ethanol.[7]
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the reduction of this compound.
Caption: Workflow for the reduction of this compound.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 1-(Furan-3-yl)ethanone synthesis
Technical Support Center: Synthesis of 1-(Furan-3-yl)ethanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the optimal synthesis of this compound (also known as 3-acetylfuran).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, focusing on regioselectivity and reaction efficiency.
Q1: My Friedel-Crafts acylation of furan is producing the wrong isomer. How can I obtain the 3-acetylfuran instead of the 2-acetylfuran?
A1: This is the most common challenge. Direct Friedel-Crafts acylation of unsubstituted furan overwhelmingly favors substitution at the C2 position due to the higher stability of the cationic intermediate.[1] Achieving regioselective synthesis of the 3-isomer requires alternative strategies that circumvent direct acylation of the furan parent ring.[1]
-
Recommended Solutions:
-
Diels-Alder Reaction: A robust method involves the [4+2] cycloaddition of an oxazole (like 4-phenyloxazole) with a suitable dienophile (such as ethynyl methyl ketone), followed by a retro-Diels-Alder reaction to yield the 3-acylfuran. This approach provides excellent regiocontrol.[1]
-
Paal-Knorr Synthesis: This classic method involves the acid-catalyzed cyclization and dehydration of a specifically substituted 1,4-dicarbonyl compound to form the furan ring with the acyl group at the desired position.[1][2]
-
Q2: My reaction mixture is turning into a dark, insoluble tar. What's causing this and how can I prevent it?
A2: This indicates polymerization of the furan ring, a common side reaction. Furan is highly sensitive and prone to polymerization under the strongly acidic conditions used in classical Friedel-Crafts reactions, especially with catalysts like aluminum chloride (AlCl₃).[3]
-
Troubleshooting Steps:
-
Use Milder Lewis Acids: Switch from AlCl₃ to milder catalysts like boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[3][4]
-
Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to slow the rate of polymerization.[4]
-
Controlled Reagent Addition: Add the Lewis acid or acylating agent slowly and dropwise to prevent localized high concentrations of acid and to manage the exothermic nature of the reaction.
-
Consider Heterogeneous Catalysts: Solid acid catalysts like zeolites can provide a milder reaction environment and simplify purification.[4]
-
Q3: The yield of my desired 3-acylfuran is very low. What factors could be responsible?
A3: Low yields in furan synthesis can stem from several issues, including reactant or product decomposition, incomplete reaction, or catalyst deactivation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Furan chemistry, particularly reactions involving Lewis acids, is highly sensitive to moisture. Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Water can deactivate the catalyst and promote side reactions.[4]
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using TLC or GC-MS. Insufficient time will lead to incomplete conversion, while excessive time or heat can cause product degradation.[4]
-
Verify Reagent Purity: Use high-purity starting materials. Impurities in the furan precursor or acylating agent can lead to side products or inhibit the catalyst.
-
Choose an Appropriate Catalyst: For Paal-Knorr synthesis, catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are common. For Diels-Alder reactions, thermal conditions are often sufficient, but optimization of temperature and time is key.[1][2]
-
Q4: I'm struggling with the purification of the final product. What is the best approach?
A4: Purification can be complicated by the presence of polymeric byproducts and starting materials.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, quench the mixture carefully. A wash with a saturated sodium bicarbonate solution is often used to neutralize the acid catalyst, followed by a brine wash.[4]
-
Column Chromatography: The most reliable method for separating this compound from isomers and other impurities is column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.[1]
-
Distillation: If the product is thermally stable and the boiling points of impurities are sufficiently different, vacuum distillation can be an effective purification technique.
-
Data on Synthesis Strategies
Direct acylation of furan is not regioselective for the 3-position. Therefore, reliable synthesis relies on constructive methods like the Paal-Knorr or Diels-Alder reactions. The table below outlines these preferred strategies.
| Synthesis Method | Key Reactants | Typical Catalyst/Conditions | Regioselectivity | Key Advantages |
| Diels-Alder Reaction | Oxazole + Alkyne Dienophile | Thermal (reflux in toluene/xylene) | Excellent for 3-substitution | High regiocontrol, versatile.[1] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Precursor | Acid (p-TsOH, H₂SO₄) | Determined by precursor structure | Direct construction of the furan ring.[1][5] |
| Direct Friedel-Crafts | Furan + Acylating Agent | Lewis Acid (BF₃·OEt₂, SnCl₄) | Poor (favors 2-position) | Simple, but not suitable for 3-isomer.[1][3] |
Experimental Protocols
The following are generalized protocols for the regioselective synthesis of this compound. Note: These procedures should be performed by trained chemists under appropriate safety protocols.
Protocol 1: Synthesis via Diels-Alder Reaction
This method builds the 3-substituted furan ring from an oxazole and an alkyne.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-phenyloxazole (1.0 eq) in an anhydrous solvent such as toluene.
-
Reagent Addition: Add ethynyl methyl ketone (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure this compound.[1]
Protocol 2: Synthesis via Paal-Knorr Cyclization
This protocol uses an appropriate 1,4-dicarbonyl precursor to form the target molecule.
-
Preparation: Dissolve the 1,4-dicarbonyl precursor (1.0 eq) in an anhydrous solvent (e.g., toluene) in a round-bottom flask. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction: Heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving it to completion.[1]
-
Monitoring: Track the consumption of the starting material using TLC or GC.
-
Workup: After cooling to room temperature, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine to remove the acid catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.[1]
Visualized Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical decisions involved in synthesizing this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision logic for selecting a synthesis strategy for 3-acetylfuran.
References
Byproduct formation in the synthesis of 3-acetylfuran
Technical Support Center: Synthesis of 3-Acetylfuran
Welcome to the technical support center for the synthesis of 3-acetylfuran. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis of 3-acetylfuran, with a focus on byproduct formation and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of furan not a recommended method for synthesizing 3-acetylfuran?
A1: Direct Friedel-Crafts acylation of furan is challenging and generally not suitable for producing 3-acetylfuran for three main reasons:
-
Polymerization: Furan is highly susceptible to polymerization under the strong acidic conditions required for classical Friedel-Crafts reactions, leading to the formation of dark, insoluble tars and significantly reducing yield.[1][2] Milder Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) are preferred to stronger ones like aluminum chloride (AlCl₃) to minimize this.[1][3]
-
Ring Opening: In the presence of acid and trace amounts of water, the furan ring can undergo an acid-catalyzed ring-opening to form 1,4-dicarbonyl compounds, which is another pathway for yield loss.[1]
-
Poor Regioselectivity: Acylation of furan occurs preferentially at the 2-position (alpha position) due to the greater stability of the cationic intermediate formed.[1] Therefore, any successful acylation will predominantly yield 2-acetylfuran, with only trace amounts, if any, of the desired 3-acetylfuran isomer.
Q2: What are the most reliable methods for synthesizing 3-acetylfuran?
A2: Due to the challenges of direct acylation, indirect methods are preferred for the regioselective synthesis of 3-acetylfuran. The two most prominent strategies are:
-
Diels-Alder Reaction: A [4+2] cycloaddition between an oxazole (e.g., 4-phenyloxazole) and a suitable dienophile like ethynyl methyl ketone provides a powerful and regioselective route to 3-acylfurans.[4]
-
Paal-Knorr Synthesis: This classic furan synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[5] To obtain a 3-acylfuran, a specifically substituted 1,4,6-tricarbonyl precursor is required.[4]
Q3: My reaction to synthesize a 3-substituted furan from N-acetylglucosamine (NAG) is giving low yields. What are the common byproducts and how can conditions be optimized?
A3: The synthesis of 3-acetamido-5-acetylfuran (3A5AF), a related and valuable compound, from NAG can be impacted by product degradation.[6] High temperatures and prolonged reaction times can lead to a decrease in yield after reaching a maximum. For instance, in one study, increasing the temperature from 150 °C to 180 °C led to a faster initial reaction but also increased the rate of product degradation.[6] Optimization of catalyst loading (e.g., Boric Acid) and reaction time is crucial.[6]
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: Reaction Mixture Turns into a Dark, Insoluble Tar
-
Probable Cause: You are likely attempting a direct Friedel-Crafts acylation using overly harsh acidic conditions, causing the furan ring to polymerize.[1] This is the most common side reaction when acylating furan.[2]
-
Solutions:
-
Switch Synthetic Route: Abandon direct Friedel-Crafts acylation in favor of a Diels-Alder or Paal-Knorr synthesis, which avoids strong acids acting directly on the furan ring.[4]
-
Use Milder Catalysts: If you must attempt a Friedel-Crafts type reaction, switch from strong Lewis acids (AlCl₃) to milder ones like ZnCl₂, BF₃·OEt₂, or solid acid catalysts like zeolites.[1]
-
Lower Reaction Temperature: Perform the reaction at 0 °C or lower to slow the rate of polymerization.[1]
-
Ensure Anhydrous Conditions: Water can facilitate ring-opening, which can lead to intermediates that polymerize.[1][7]
-
Issue 2: The Main Product Isolated is 2-Acetylfuran, not 3-Acetylfuran
-
Probable Cause: This outcome is expected from any direct acylation of unsubstituted furan due to electronic effects favoring substitution at the 2-position.[1]
-
Solutions:
-
Confirm Synthetic Strategy: The only reliable way to synthesize 3-acetylfuran is to use a method that builds the ring with the acetyl group already in the desired position, such as the Diels-Alder or Paal-Knorr methods.[4]
-
Characterize Thoroughly: Use NMR and GC-MS to confirm the identity of your product and byproducts. The presence of 2-acetylfuran confirms that a direct acylation pathway is occurring.
-
Issue 3: Low Yield of 3-Acetylfuran with Unreacted Starting Materials (Diels-Alder/Paal-Knorr)
-
Probable Cause: The reaction has not gone to completion due to suboptimal conditions or insufficient reaction time.
-
Solutions:
-
Increase Temperature/Time: For Diels-Alder reactions, ensure the mixture is heated to reflux for a sufficient period.[4] For Paal-Knorr cyclizations, ensure the removal of water, for example, by using a Dean-Stark apparatus, to drive the reaction to completion.[4]
-
Check Catalyst Activity: In the Paal-Knorr synthesis, ensure the acid catalyst (e.g., p-toluenesulfonic acid) is active.[4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials before stopping the reaction.[4]
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3-Acetamido-5-acetylfuran (3A5AF) from N-acetylglucosamine (NAG)[6]
This table illustrates how temperature and time affect yield and byproduct formation through degradation.
| Catalyst System | Temperature (°C) | Time (min) | Max. Yield of 3A5AF (%) | Observation |
| [DBU]Cl & B(OH)₃ | 150 | 120 | 42.5 | Stable yield over time. |
| [DBU]Cl & B(OH)₃ | 180 | 10 | 31.5 | Rapid formation followed by degradation. |
| [TPA]Cl & B(OH)₃ | 150 | 40 | 51.5 | Yield slowly decreases after 40 min. |
| [TBA]Cl & B(OH)₃ | 150 | 40 | 57.0 | Yield slowly decreases after 40 min. |
Data adapted from a study on 3A5AF synthesis, demonstrating the principle of product degradation at elevated temperatures and times, a common issue in furan chemistry.
Experimental Protocols
Protocol 1: Synthesis of 3-Acetylfuran via Diels-Alder Reaction[4]
This protocol is a reliable method for the regioselective synthesis of 3-acetylfuran.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxazole (1.0 eq) in an anhydrous solvent such as toluene.
-
Reagent Addition: Add ethynyl methyl ketone (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford pure 3-acetylfuran.
Protocol 2: General Synthesis of a 3-Acylfuran via Paal-Knorr Synthesis[4]
This protocol requires a pre-synthesized 1,4,6-tricarbonyl precursor.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, dissolve the 1,4,6-tricarbonyl compound (1.0 eq) in an anhydrous solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reaction: Heat the mixture to reflux, collecting the water formed in the Dean-Stark trap to drive the cyclization. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Visualizations
Caption: The challenge of direct Friedel-Crafts acylation of furan.
Caption: Recommended synthetic pathways to 3-acetylfuran.
Caption: Troubleshooting workflow for low yield of 3-acetylfuran.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. mbbcollege.in [mbbcollege.in]
- 6. Efficient Production and Isolation of 3‐Acetamido‐5‐Acetylfuran from N‐Acetyl‐D‐Glucosamine within Protic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(Furan-3-yl)ethanone
Welcome to the technical support center for the purification of 1-(Furan-3-yl)ethanone (also known as 3-acetylfuran). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
Issue 1: Product Discoloration (Yellow to Brown Appearance)
Q: My purified this compound is a yellow to dark brown liquid/solid. What causes this and how can I fix it?
A: Discoloration is a common issue with furan derivatives and is often due to the formation of colored, polymeric impurities. Furans are sensitive to acid, air, and heat, which can lead to degradation.
Troubleshooting Steps:
-
Minimize Acid Exposure: Furan rings are susceptible to polymerization under strongly acidic conditions. If purification follows a Friedel-Crafts acylation, ensure all acidic catalyst is quenched and removed during the workup before concentration.[1][2]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.
-
Light and Heat Protection: Store the compound in an amber vial or a flask wrapped in aluminum foil to protect it from light. Avoid excessive heating during solvent removal.
-
Activated Carbon Treatment: To remove colored impurities, you can dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite.
-
Column Chromatography: If discoloration persists, column chromatography is an effective method for separating the desired product from more polar, colored impurities.
Issue 2: Low Recovery Yield After Column Chromatography
Q: I am experiencing significant product loss during column chromatography. What are the potential reasons and solutions?
A: Low recovery can stem from several factors, including improper solvent selection, compound instability on silica gel, or issues with the column packing.
Troubleshooting Steps:
-
Check Compound Stability: Furan-containing compounds can sometimes degrade on silica gel. To check for this, dissolve a small amount of your crude material in a suitable solvent, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate and check for the appearance of new, lower Rf spots (degradation products). If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.
-
Optimize Solvent System (TLC): Before running a column, optimize your solvent system using Thin-Layer Chromatography (TLC). The ideal eluent system should give your product an Rf value of approximately 0.2-0.4 for good separation.[3] A common solvent system for acetylfurans is a mixture of hexanes and ethyl acetate.
-
Proper Column Loading: Overloading the column can lead to poor separation and product loss. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Gradient Elution: If your product is streaking or eluting very slowly, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity. For instance, you can start with 100% hexanes and gradually increase the percentage of ethyl acetate.[4]
Issue 3: Difficulty with Crystallization (Recrystallization)
Q: I am trying to purify this compound by recrystallization, but it is "oiling out" or not crystallizing at all. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the impurities present are inhibiting crystal formation.
Troubleshooting Steps:
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For acetylfurans, a mixed solvent system like diethyl ether/pentane or dichloromethane/hexane can be effective.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can promote oiling out. Once the solution has reached room temperature, then you can place it in an ice bath to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.
-
Reduce Supersaturation: If the compound oils out, try re-heating the solution to dissolve the oil, then add a small amount of additional solvent to slightly decrease the saturation before allowing it to cool slowly again.
Data Presentation
The following table summarizes typical outcomes for different purification techniques for this compound. Please note that yields are highly dependent on the purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Purity | Typical Yield | Notes |
| Column Chromatography | >95% | 70-90% | Effective for removing colored impurities and byproducts from synthesis. |
| Vacuum Distillation | >98% | 60-80% | Ideal for removing non-volatile impurities and can be very effective for thermally stable compounds. |
| Recrystallization | >99% | 50-75% | Can provide very high purity material but may have lower yields due to product solubility in the mother liquor. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
1. TLC Analysis:
-
Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Elute the plate with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of ~0.3.[5]
-
Visualize the plate under UV light (254 nm), where furan-containing compounds often appear as dark spots.
2. Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[4]
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product.[4]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Vacuum Distillation
This protocol is for the purification of this compound by vacuum distillation, which is suitable for thermally stable liquids.
1. Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
2. Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly apply the vacuum. The boiling point of a substance decreases under reduced pressure.[6]
-
Gradually heat the distillation flask.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction at the expected boiling point for this compound under the applied pressure. (Note: The boiling point will depend on the vacuum achieved).
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Recrystallization from Diethyl Ether/Pentane
This protocol describes the purification of this compound by recrystallization.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of warm diethyl ether to dissolve the solid completely.
2. Crystallization:
-
Slowly add pentane (an anti-solvent) dropwise to the solution at room temperature until it becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold pentane.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Diagram 1: General Purification Workflow for this compound
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for low yield in column chromatography.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of 1-(Furan-3-yl)ethanone Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of 1-(Furan-3-yl)ethanone. Our goal is to equip researchers and production chemists with the necessary information to optimize synthesis, minimize impurities, and achieve efficient and scalable manufacturing of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of furan not a suitable method for the large-scale production of this compound?
A1: Direct Friedel-Crafts acylation of furan predominantly yields the 2-acylfuran isomer due to the higher stability of the cationic intermediate at the 2-position.[1] Achieving high regioselectivity for the 3-position via this method is a significant challenge. Furthermore, furan is highly susceptible to polymerization and ring-opening under the strongly acidic conditions typically used in Friedel-Crafts reactions, especially with catalysts like aluminum chloride (AlCl₃), leading to low yields and the formation of dark, insoluble tars.[1]
Q2: What are the most viable alternative synthesis routes for the regioselective production of this compound on a larger scale?
A2: Several alternative strategies have been developed to overcome the challenges of direct acylation. The most prominent and reliable methods for synthesizing 3-acylfurans include:
-
Diels-Alder Reaction of Oxazoles: This method involves a [4+2] cycloaddition between an oxazole and a suitable dienophile, followed by a retro-Diels-Alder reaction to form the furan ring with the acyl group at the desired 3-position.[2]
-
Paal-Knorr Synthesis: This approach utilizes the cyclization of specifically substituted 1,4-dicarbonyl compounds under acidic conditions to form the furan ring.[2][3]
-
From 3-Furoic Acid: This route involves the synthesis of 3-furoic acid, which can then be converted to this compound through various methods, such as reaction with an organometallic reagent.[4]
Q3: What are the common impurities encountered during the synthesis of this compound?
A3: The impurity profile largely depends on the synthetic route chosen.
-
Isomeric Impurities: The most common impurity is the 2-acylfuran isomer, especially if reaction conditions are not optimized for regioselectivity.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the 1,4-dicarbonyl precursor in the Paal-Knorr synthesis or the oxazole and dienophile in the Diels-Alder approach.
-
Polymerization Products: As furan and its derivatives are sensitive to acidic conditions, polymerization can lead to high molecular weight impurities.[1]
-
Solvent and Reagent Residues: Residual solvents and reagents used during the reaction and work-up can also be present in the final product.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: For large-scale purification, a combination of techniques is often employed:
-
Distillation: Vacuum distillation is a common method for separating this compound from less volatile impurities and unreacted starting materials.
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Chromatography: While often used at the laboratory scale, preparative column chromatography can be adapted for larger quantities, though it may be less cost-effective for industrial-scale production.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or GC to ensure the complete consumption of starting materials. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions. |
| Degradation of Product | - Furan derivatives can be sensitive to harsh acidic or basic conditions during work-up. Ensure that the pH is carefully controlled and neutralized promptly. - Purify the product as soon as possible after the reaction is complete to minimize degradation. |
| Sub-optimal Reaction Conditions | - Systematically optimize reaction parameters such as temperature, catalyst loading, and solvent. For the Paal-Knorr synthesis, ensure the acid catalyst is appropriate and used in the correct concentration.[1] |
| Losses During Work-up and Purification | - Minimize the number of transfers between vessels. - Optimize extraction and distillation procedures to reduce product loss. |
Issue 2: Poor Regioselectivity (Presence of 2-Acetylfuran Isomer)
| Potential Cause | Suggested Solution |
| Incorrect Synthetic Route | - Avoid direct Friedel-Crafts acylation of furan. Employ regioselective methods like the Diels-Alder reaction of oxazoles or the Paal-Knorr synthesis with the appropriate precursors.[2] |
| Sub-optimal Catalyst in Alternative Routes | - In some catalytic methods for 3-substitution, the choice of catalyst can influence regioselectivity. Screen different catalysts to find the one that provides the highest selectivity for the desired 3-isomer. |
| Isomerization During Reaction or Work-up | - Harsh acidic conditions can sometimes lead to isomerization. Use milder acids or buffer the reaction mixture if possible. |
Issue 3: Formation of Polymeric Byproducts
| Potential Cause | Suggested Solution |
| Strongly Acidic Conditions | - In methods requiring an acid catalyst, such as the Paal-Knorr synthesis, use the mildest effective acid at the lowest possible concentration.[1] - Neutralize the reaction mixture promptly and efficiently during the work-up procedure. |
| High Reaction Temperature | - Elevated temperatures can promote polymerization. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Protic Impurities | - Ensure all solvents and reagents are anhydrous, as water can exacerbate acid-catalyzed polymerization. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-Substituted Furans
| Synthetic Method | Typical Catalyst/Reagent | Typical Reaction Conditions | Yield Range (%) | Key Advantages | Key Limitations |
| Diels-Alder Reaction | Oxazole, Dienophile | High temperature (reflux in toluene or xylene) | 60-95 | High regioselectivity for the 3-substituted product.[5] | Requires synthesis of the oxazole precursor; can have limitations in substrate scope.[5] |
| Paal-Knorr Synthesis | 1,4-Diketone, Acid Catalyst (e.g., p-TsOH, H₂SO₄) | Reflux in a suitable solvent (e.g., toluene) with azeotropic removal of water.[2] | 70-95 | Mild reaction conditions, broad substrate scope.[5] | The 1,4-dicarbonyl precursors can be challenging to prepare.[1] |
| From 3-Furoic Acid | 3-Furoic Acid, Organolithium or Grignard Reagent | Anhydrous ether or THF, low temperature | Variable | Utilizes a commercially available starting material. | May require multiple steps and careful control of reactive organometallic reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder Reaction of an Oxazole
This protocol is a general representation and may require optimization for specific substrates and scales.
Materials:
-
4-Substituted oxazole (e.g., 4-phenyloxazole)
-
Ethynyl methyl ketone (dienophile)
-
Anhydrous toluene or xylene
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-substituted oxazole (1.0 eq) in anhydrous toluene.
-
Add ethynyl methyl ketone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis of this compound via Paal-Knorr Synthesis
This is a general protocol for the synthesis of a 3-acylfuran from a 1,4,6-tricarbonyl precursor.
Materials:
-
1,4,6-Tricarbonyl compound
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene
Procedure:
-
To a solution of the 1,4,6-tricarbonyl compound (1.0 eq) in anhydrous toluene, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired this compound.[2]
Mandatory Visualization
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(Furan-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Furan-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound.
Challenges in the Synthesis of this compound
The primary challenge in synthesizing this compound is achieving regioselectivity for the 3-position. Direct Friedel-Crafts acylation of furan is not a viable method as it overwhelmingly favors substitution at the 2-position and is prone to side reactions like polymerization and ring-opening.[1][2][3] Therefore, more strategic synthetic routes are necessary.
This guide will focus on troubleshooting the most common and effective methods for synthesizing this compound, which typically involve the use of a 3-substituted furan precursor.
Troubleshooting Guide & FAQs
Method 1: Synthesis from 3-Bromofuran via Grignard Reaction
This is a common approach where 3-bromofuran is converted to a Grignard reagent, which is then reacted with an acetylating agent.
Frequently Asked Questions:
-
Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the possible causes and solutions?
-
A1: This is a frequent issue in Grignard reactions. The primary causes are typically moisture or impurities on the magnesium surface.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a suitable drying agent).
-
Activate Magnesium Turnings: The magnesium surface can have an oxide layer that prevents the reaction. Activate the magnesium by crushing it in a mortar and pestle just before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[4]
-
Check Starting Material Purity: Ensure the 3-bromofuran is pure and dry.
-
-
-
-
Q2: I am experiencing low yields of this compound. What are the likely side reactions?
-
A2: Low yields can result from several factors, including incomplete reaction, side reactions of the Grignard reagent, or issues during workup.
-
Troubleshooting Steps:
-
Wurtz Coupling: The Grignard reagent can couple with the starting 3-bromofuran. To minimize this, add the 3-bromofuran slowly to the magnesium turnings to maintain a low concentration of the halide.
-
Reaction with Acylating Agent: Ensure the acetylating agent (e.g., acetyl chloride or acetic anhydride) is added slowly at a low temperature (e.g., -78 °C to 0 °C) to prevent over-addition and side reactions.
-
Protonation of Grignard Reagent: Any trace of water or other acidic protons will quench the Grignard reagent. Maintain strict anhydrous conditions throughout the reaction.
-
-
-
-
Q3: My reaction mixture turns dark, and I isolate a complex mixture of products. What is happening?
-
A3: Furan rings are sensitive to acidic conditions.[5] If the workup is too acidic or not performed carefully, it can lead to decomposition.
-
Troubleshooting Steps:
-
Controlled Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at a low temperature. Avoid using strong acids for the initial workup.
-
Inert Atmosphere: Perform the entire reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can lead to colored impurities.
-
-
-
Method 2: Synthesis from 3-Bromofuran via Suzuki Coupling
This method involves the palladium-catalyzed cross-coupling of a 3-furanyl boronic acid or ester with an acetylating agent, or the coupling of 3-bromofuran with an organoboron reagent containing the acetyl group. A more common variant involves the coupling of 3-bromofuran with a suitable partner followed by other transformations. For direct introduction of the acetyl group, related couplings can be employed.
Frequently Asked Questions:
-
Q1: My Suzuki coupling reaction is incomplete, with significant amounts of starting material remaining. How can I drive the reaction to completion?
-
A1: Incomplete conversion is a common issue in Suzuki couplings.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized. Consider using a pre-catalyst that is activated in situ.
-
Choice of Base: The choice and amount of base are critical.[6] Common bases include Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃. The base's strength and solubility can significantly impact the reaction rate. Ensure the base is finely powdered for better reactivity.
-
Solvent System: The solvent system (e.g., toluene/water, dioxane/water) is important for dissolving both the organic and inorganic reagents.[6] Ensure adequate mixing.
-
Oxygen Removal: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
-
-
-
Q2: I am having difficulty with the purification of my product from the palladium catalyst and ligands.
-
A2: Residual palladium and ligands are common impurities.
-
Troubleshooting Steps:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove the bulk of the palladium.[7]
-
Aqueous Washes: Use appropriate aqueous washes. For example, a wash with an aqueous solution of sodium carbonate can help remove boronic acid residues.[7]
-
Chromatography: Column chromatography on silica gel is often necessary for final purification. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
-
-
Method 3: Ring-Forming Syntheses (e.g., Paal-Knorr, Diels-Alder)
These methods build the furan ring with the desired substitution pattern. For instance, the Paal-Knorr synthesis would involve the cyclization of a suitably substituted 1,4-dicarbonyl compound.[1]
Frequently Asked Questions:
-
Q1: My Paal-Knorr cyclization is not proceeding or giving low yields. What conditions can I modify?
-
A1: The efficiency of the Paal-Knorr synthesis is highly dependent on the reaction conditions and the substrate.
-
Troubleshooting Steps:
-
Catalyst: A variety of acidic and basic catalysts can be used. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or even heat alone. Experiment with different catalysts and concentrations.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Optimize the reaction temperature.
-
Water Removal: The reaction involves a dehydration step. Using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
-
-
-
Quantitative Data
The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. Direct acylation of furan generally gives poor yields of the 3-isomer due to the preference for 2-acylation and polymerization.
Table 1: Comparison of Synthetic Strategies for 3-Acylfurans
| Synthetic Method | Starting Materials | Typical Reagents | Key Challenges | Reported Yields |
| Grignard Reaction | 3-Bromofuran | Mg, Acetylating Agent | Initiation, Anhydrous conditions | Moderate to Good |
| Suzuki Coupling | 3-Furanylboronic acid / 3-Bromofuran | Pd Catalyst, Base | Catalyst deactivation, Purification | Good to Excellent[6][8] |
| Paal-Knorr Synthesis | Substituted 1,4-dicarbonyl | Acid or Base Catalyst | Precursor synthesis, Cyclization conditions | Variable |
| Diels-Alder Reaction | Oxazole, Dienophile | Heat or Lewis Acid | Regioselectivity, Aromatization | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
3-Bromofuran
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous diethyl ether or THF
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a crystal of iodine. Add a solution of 3-bromofuran (1.0 eq) in anhydrous diethyl ether via the dropping funnel. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 3-bromofuran solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Acylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Cool the mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
Materials:
-
3-Furanylboronic acid
-
Acetyl chloride
-
Pd(PPh₃)₄
-
2M Aqueous sodium carbonate solution
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a round-bottom flask, add 3-furanylboronic acid (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and toluene.
-
Degassing: Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Add the 2M aqueous sodium carbonate solution (2.0 eq) and acetyl chloride (1.2 eq). Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Issues with direct Friedel-Crafts acylation of furan.
Caption: Experimental workflow for Suzuki coupling synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. scribd.com [scribd.com]
Troubleshooting guide for reactions involving 3-acetylfuran
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common reactions involving 3-acetylfuran.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with 3-acetylfuran?
A1: The primary challenge in synthesizing 3-substituted acylfurans is achieving regioselectivity. Direct Friedel-Crafts acylation of furan predominantly yields the 2-substituted isomer.[1] Therefore, alternative strategies like the Diels-Alder reaction of oxazoles or the Paal-Knorr synthesis are often employed.[1] Additionally, the furan ring is sensitive to acidic conditions and can be prone to polymerization or degradation, especially during purification on silica gel.
Q2: What are the typical reactions that the acyl group of 3-acetylfuran undergoes?
A2: The acyl group at the 3-position of the furan ring participates in standard carbonyl group reactions. These include reduction to the corresponding alcohol or methylene group, Wittig reactions to form alkenes, and nucleophilic additions to generate a variety of derivatives.[2]
Q3: How does the acetyl group at the 3-position affect the reactivity of the furan ring?
A3: The electron-withdrawing nature of the acyl group deactivates the furan ring, making it less reactive towards electrophilic substitution compared to unsubstituted furan.[2] However, the ring can still undergo reactions like oxidation and Diels-Alder cycloadditions.[2]
Troubleshooting Guide for Common Reactions
Wittig Reaction with 3-Acetylfuran
Q: My Wittig reaction with 3-acetylfuran is resulting in a low yield of the desired alkene. What are the possible reasons and how can I improve it?
A: Low yields in Wittig reactions involving 3-acetylfuran can be attributed to several factors. The reactivity of the phosphonium ylide is a critical aspect.
-
Ylide Reactivity: Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides and may give poor yields with ketones.[3] Since 3-acetylfuran is a ketone, using a more reactive, non-stabilized ylide is preferable. Non-stabilized ylides typically lead to the formation of (Z)-alkenes.[3]
-
Base Selection: The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used for non-stabilized ylides.[4] The identity of the base can also influence the stereochemical outcome of the reaction.[4]
-
Steric Hindrance: Although less of a concern with the relatively small acetyl group, significant steric bulk on either the ylide or the carbonyl compound can hinder the reaction.[5]
Troubleshooting Workflow for Low-Yield Wittig Reaction
References
- 1. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of furan compounds during synthesis and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of furan compounds during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: Why are furan rings often unstable?
A1: The instability of the furan ring is due to its electronic structure. While aromatic, its resonance energy is significantly lower than that of benzene, making it more susceptible to degradation. This reduced aromatic stabilization makes it particularly sensitive to acidic conditions, which can lead to ring-opening or polymerization.[1] Protonation of the furan ring is often the initial and rate-limiting step in its degradation.[1]
Q2: What are the main degradation pathways for furan compounds?
A2: Furan compounds primarily degrade through three main pathways:
-
Acid-Catalyzed Ring Opening: In the presence of acid, the furan ring can be protonated, leading to nucleophilic attack by solvents like water. This results in the opening of the ring to form 1,4-dicarbonyl compounds.[1]
-
Oxidation: Furan rings are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of endoperoxides and subsequent ring-opening to form unsaturated dicarbonyl compounds or polymerization.
-
Polymerization: Under acidic conditions or in the presence of certain catalysts, furan and its derivatives can undergo polymerization, often resulting in the formation of dark, tar-like substances.[1]
Q3: How do substituents on the furan ring affect its stability?
A3: Substituents have a significant impact on the stability of the furan ring by altering its electron density.
-
Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, decrease the electron density of the ring. This makes the initial protonation step in acid-catalyzed degradation more difficult, thus increasing the ring's stability.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the ring's electron density, making it more susceptible to electrophilic attack and subsequent degradation.
Q4: What are the ideal storage conditions for furan-containing compounds?
A4: To ensure the long-term stability of furan compounds, they should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as refrigeration (2-8 °C) or frozen (≤ -20 °C), to minimize thermal degradation.
-
Light: Protect from light by using amber-colored vials or storing them in the dark to prevent photolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
pH: For solutions, maintain a neutral or slightly acidic pH (around 3.5-4.0 for some furanones) to avoid acid or base-catalyzed degradation.[2]
-
Solvent: If in solution, use aprotic solvents, as protic solvents can participate in ring-opening reactions.
Troubleshooting Guides
Issue 1: Darkening or Polymerization of the Reaction Mixture During Synthesis
Symptoms: The reaction mixture turns dark brown or black, and a viscous, tar-like substance forms.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Conditions | Furan rings are highly sensitive to acid, which can catalyze polymerization. Use the mildest possible acid catalyst and the lowest effective concentration. Neutralize the reaction mixture promptly during workup.[3] |
| High Temperature | Elevated temperatures can accelerate polymerization and decomposition. Run the reaction at the lowest effective temperature and monitor for completion to avoid prolonged heating.[4] |
| Presence of Water | Water can promote ring-opening, leading to reactive intermediates that can polymerize. Ensure that all solvents and reagents are anhydrous.[4] |
| Reactive Intermediates | The furan ring itself or reactive intermediates can be susceptible to polymerization. Consider using a less reactive solvent or adding a polymerization inhibitor if compatible with your reaction. |
Issue 2: Low Yield or Incomplete Reaction
Symptoms: The yield of the desired furan-containing product is lower than expected, or a significant amount of starting material remains.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of Starting Material or Product | The reaction conditions (e.g., strong acid, high temperature) may be too harsh, leading to the degradation of the furan ring. Use milder reaction conditions and monitor the reaction closely to stop it once the starting material is consumed.[1] |
| Insufficient Reagent | Ensure that all reagents are used in the correct stoichiometric amounts and that they are of high purity and not degraded. |
| Sub-optimal Reaction Conditions | The reaction temperature or time may not be optimal for the desired transformation. Perform small-scale optimization experiments to determine the ideal conditions. |
| Product Loss During Workup or Purification | Furan compounds can be volatile or unstable on silica gel during chromatography. Use neutral or deactivated silica or alumina for chromatography. For volatile compounds, use vacuum distillation at a low temperature.[4] |
Issue 3: Degradation of Furan Compound During Storage
Symptoms: The purity of the stored furan compound decreases over time, as indicated by analytical techniques like HPLC or GC-MS. New peaks corresponding to degradation products may appear.
Possible Causes and Solutions:
| Cause | Solution |
| Exposure to Air (Oxidation) | The furan ring is susceptible to oxidation. Store the compound under an inert atmosphere (nitrogen or argon) and in a tightly sealed container.[5] |
| Exposure to Light | Photolytic degradation can occur upon exposure to light. Store the compound in an amber vial or in a dark place.[5] |
| Inappropriate Temperature | Higher temperatures accelerate degradation. Store the compound at a low temperature (refrigerated or frozen).[6] |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can catalyze degradation. Ensure the compound is thoroughly purified and stored in a neutral environment. For solutions, use a buffered system if necessary. |
Quantitative Data on Furan Stability
The stability of furan compounds is highly dependent on their structure and the environmental conditions. Below is a summary of available quantitative data on the degradation kinetics of some furan derivatives.
Table 1: Ozonolysis Degradation Rates of Furan Derivatives in Aqueous Solution
| Compound | Substituents | Degradation Rate Constant (M⁻¹s⁻¹) at 298 K | Reference |
| 2-Furoic acid (FA) | -COOH at C2 | 1.22 x 10⁵ | [3] |
| 2-Methyl-3-furoic acid (MFA) | -CH₃ at C2, -COOH at C3 | 5.81 x 10⁶ | [3] |
| Furan-2,5-dicarboxylic acid (FDCA) | -COOH at C2 and C5 | 2.22 x 10³ | [3] |
Table 2: Atmospheric Oxidation Rate Coefficients of Furan and Methylfurans with OH Radicals
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| Furan | ~4 x 10⁻¹¹ | [7] |
| 2-Methylfuran | Not specified | |
| 3-Methylfuran | (1.13 ± 0.22) x 10⁻¹⁰ | [8] |
| 2,5-Dimethylfuran | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Furan Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of a newly synthesized furan compound. The goal is to induce about 5-20% degradation.[9]
1. Materials and Reagents:
-
Furan compound of interest
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (pH 4, 7, and 9)
-
Photostability chamber
-
Heating oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare solutions of the furan compound in 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate base before analysis.
-
-
Base Hydrolysis:
-
Prepare solutions of the furan compound in 0.1 M NaOH and 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an appropriate acid before analysis.
-
-
Oxidative Degradation:
-
Prepare solutions of the furan compound in 3% H₂O₂ and 30% H₂O₂.
-
Incubate the solutions at room temperature.
-
Withdraw aliquots at various time points.
-
-
Thermal Degradation:
-
Store the solid furan compound and a solution of the compound in an oven at an elevated temperature (e.g., 60 °C or 80 °C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose the solid furan compound and a solution of the compound to a light source in a photostability chamber (e.g., exposure to a minimum of 1.2 million lux hours and 200 watt hours/m²).[2]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample at the end of the exposure period.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for Furan Compounds
This protocol provides a starting point for developing an HPLC-UV method to assess the purity and stability of furan compounds.
1. HPLC System and Conditions (Example):
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | Scan for an optimal wavelength using a photodiode array (PDA) detector, or use a common wavelength such as 254 nm or 280 nm. |
2. Sample Preparation:
-
Accurately weigh the furan compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Caption: Troubleshooting workflow for furan synthesis issues.
Caption: Major degradation pathways of furan compounds.
Caption: Workflow for a forced degradation study of a furan compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ACP - Atmospheric degradation of 3-methylfuran: kinetic and products study [acp.copernicus.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methods to prevent polymerization of furan derivatives
Technical Support Center: Furan Derivatives
Welcome to the technical support center for handling furan derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability and polymerization of furan and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are furan derivatives so prone to polymerization?
A1: The furan ring is an electron-rich aromatic system that is highly susceptible to polymerization under acidic conditions.[1] Protonation of the furan ring, particularly at the α-carbon, creates reactive electrophiles that can initiate ring-opening and subsequent polymerization, leading to the formation of undesirable polymeric byproducts.[2][3] This reactivity is a significant issue in reactions like Friedel-Crafts acylation, which traditionally uses strong acid catalysts.[1]
Q2: What are the primary triggers for furan polymerization during experiments?
A2: The main triggers for polymerization are the presence of strong acids (both Brønsted and Lewis acids), elevated reaction temperatures, and prolonged reaction times.[1][4] The inherent reactivity of the furan ring itself means that even mild acidic conditions or exposure to atmospheric oxygen over time can lead to degradation and polymer formation.[1][5] Additionally, the presence of water can sometimes promote side reactions, including ring-opening, which can lead to polymerizable intermediates.[4][6][7]
Q3: What is the difference between acid-catalyzed and radical polymerization in furans?
A3: Acid-catalyzed polymerization is the most common issue during synthesis and workup. It involves the protonation of the furan ring, leading to ring-opening and the formation of highly reactive intermediates.[1][3] Radical polymerization can also occur, particularly during storage, when furan compounds are exposed to air and light, which can generate radical species.[8] Some furan compounds can also act as inhibitors or retarders for radical polymerization of other monomers.[9][10]
Q4: Can substituents on the furan ring affect its stability?
A4: Yes, the nature of the substituents significantly impacts stability. Electron-withdrawing groups (e.g., acyl, carboxyl) generally increase the stability of the furan ring against acid-catalyzed degradation by making it less electron-rich and therefore less susceptible to protonation.[2] Conversely, electron-releasing groups can activate the ring, making it more prone to polymerization.[2]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your workflow.
Issue 1: During Synthesis
Q: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What's happening?
A: This is a classic sign of uncontrolled polymerization. The formation of dark, often intractable, polymeric byproducts is common when reaction conditions are too harsh.[1]
Root Causes & Solutions:
-
Harsh Acid Catalyst: Strong Lewis acids like AlCl₃ are potent catalysts for polymerization.[1]
-
Solution: Switch to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1] Alternatively, heterogeneous catalysts like H-beta zeolites can offer high selectivity with minimal polymer formation.[1] The addition of a co-solvent like acetic acid has also been shown to suppress the autopolymerization of furan in the presence of Lewis acids.[1]
-
-
Uncontrolled Reaction Temperature: Furan reactions, such as acylation, are often highly exothermic. A rapid temperature increase will significantly accelerate the rate of polymerization.[1]
-
Solution: Maintain strict temperature control. Add the furan derivative slowly (dropwise) to the catalyst mixture while using an external cooling bath (e.g., an ice bath) to dissipate heat.[1] It is critical to keep the internal temperature within the recommended range for the specific reaction.[1][4]
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long, even under optimal conditions, can lead to product degradation and polymerization.[4]
-
Solution: Monitor the reaction closely using an appropriate technique (e.g., TLC, GC). Quench the reaction as soon as the starting material has been consumed.[4]
-
Issue 2: During Workup & Purification
Q: My product seems to be decomposing during the aqueous workup or on the chromatography column. How can I prevent this?
A: Residual acid from the reaction is a primary cause of degradation during workup and purification. Standard silica gel for chromatography is also acidic and can cause decomposition of sensitive furan derivatives.[4]
Root Causes & Solutions:
-
Residual Acid Catalyst: Any remaining acid will continue to promote polymerization and degradation.
-
Solution: Promptly and thoroughly neutralize the acid catalyst after the reaction is complete. This is a critical step.[1] Wash the organic layer with a basic solution (e.g., sodium bicarbonate, or a 30% sodium hydroxide solution until the aqueous layer is pH 6.5-7.5) followed by water until neutral.[1]
-
-
Acidic Purification Media: Standard silica gel is acidic and can degrade furan products.[4]
-
Solution: Use a deactivated, neutral stationary phase like neutral alumina or deactivated silica gel.[4] Alternatively, you can add a small amount of a neutralizer, such as triethylamine (~1%), to the eluent during silica gel chromatography to mitigate decomposition.[4] For volatile furans, vacuum distillation is an effective purification method, but care must be taken to avoid excessive heat.[4]
-
Issue 3: During Storage
Q: My purified furan derivative, which was initially colorless, has turned yellow or brown after a few days/weeks in storage. Why?
A: Furan and its derivatives are sensitive to air, light, and heat, which can lead to oxidative degradation and polymerization over time.[11][12][13] Furan itself can form explosive peroxides upon exposure to air.[8]
Root Causes & Solutions:
-
Exposure to Air and Light: Oxygen and UV light can initiate degradation pathways.
-
Improper Storage Temperature: Elevated temperatures accelerate decomposition.
-
Absence of a Stabilizer: Highly purified furans can be very unstable without an inhibitor.
-
Solution: For long-term storage, add a small amount of a stabilizer. This is a common industrial practice.[13]
-
Data Summary Tables
Table 1: Recommended Reaction & Storage Conditions
| Condition | Parameter | Recommendation | Rationale | Citations |
| Synthesis | Temperature Control | Maintain low initial temp (e.g., 20-25°C) during exothermic addition, then moderate temp (e.g., 60-80°C) for reaction. | Prevents runaway reactions and minimizes polymerization side reactions. | [1] |
| Catalysts | Use milder Lewis acids (ZnCl₂, BF₃·OEt₂) or heterogeneous catalysts (zeolites). | Stronger acids (AlCl₃) aggressively promote polymerization. | [1] | |
| Workup | Neutralization | Wash with base (e.g., NaOH soln.) until aqueous pH is 6.5-7.5, then wash with water until neutral. | Removes acid catalyst, preventing further degradation during purification. | [1] |
| Purification | Chromatography | Use neutral alumina, deactivated silica, or add triethylamine to the eluent. | Standard silica is acidic and can decompose the product. | [4] |
| Storage | Atmosphere | Store under an inert gas (Nitrogen, Argon). | Prevents oxidation and peroxide formation. | [8] |
| Temperature | Store in a cool, dark area. Refrigeration (4°C) is recommended for long-term stability. | Reduces the rate of chemical deterioration and furan formation. | [11][14][15] | |
| Light | Use amber vials or store in the dark. | Prevents light-induced degradation. | [11] |
Table 2: Common Stabilizers for Furan Derivatives
| Stabilizer / Inhibitor | Recommended Concentration | Mechanism of Action | Citations |
| Hydroquinone | 0.01% to 1.0% by weight | Radical scavenger, prevents polymerization and color formation. | [13] |
| Dialkylphenylenediamines | Sufficient quantity to inhibit oxidation | Antioxidant, inhibits oxidation and polymerization. | |
| Various Furan Compounds | Varies | Can act as retarders or inhibitors in radical polymerization. | [10][16] |
Experimental Protocols
Protocol 1: General Method for Minimizing Polymerization during Acylation of Furan
This protocol is adapted from the synthesis of 2-acetylfuran and highlights key preventative measures.[1]
-
Catalyst Preparation: In a reaction flask, charge the milder Lewis acid catalyst (e.g., ZnCl₂) and the acylating agent (e.g., acetic anhydride).
-
Controlled Addition: Cool the flask in a water or ice bath to maintain an internal temperature of 20-25°C.
-
Slow Furan Addition: Add the furan derivative dropwise to the stirred catalyst mixture over a period of approximately 1 hour. Crucially, monitor the internal temperature and adjust the addition rate to prevent it from rising.
-
Controlled Reaction: After the addition is complete, heat the mixture to the desired reaction temperature (e.g., 70°C) and maintain with continuous stirring. Monitor reaction progress via TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture and quench by adding water.
-
Neutralization: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., chloroform, diethyl ether). Combine the organic layers and wash them with a basic solution (e.g., 30% NaOH) until the aqueous layer is neutral (pH ~7). Follow with a water wash. This step is critical to remove the acid catalyst.
-
Purification: Dry the organic layer (e.g., over anhydrous MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography using a neutral stationary phase.[4]
Protocol 2: Stabilization of a Purified Furan Derivative for Long-Term Storage
This protocol is based on the use of hydroquinone as a stabilizer.[13]
-
Obtain Purified Furan: Ensure the furan derivative has been purified to remove any acidic impurities.
-
Prepare Stabilizer Stock: Prepare a stock solution of hydroquinone in a volatile solvent in which the furan derivative is also soluble.
-
Calculate Amount: Calculate the amount of hydroquinone needed to achieve a final concentration of 0.01-0.1% of the weight of the furan derivative.
-
Add Stabilizer: Add the calculated amount of the hydroquinone stock solution to the purified liquid furan derivative.
-
Mix Thoroughly: Gently swirl or stir the mixture to ensure the stabilizer is evenly distributed. If a solvent was used for the stock solution, it can be removed under a gentle stream of inert gas or by brief exposure to reduced pressure.
-
Store Properly: Transfer the stabilized furan derivative to a clean, dry amber glass vial. Purge the headspace with an inert gas (e.g., argon), seal the vial tightly, and store it in a refrigerator.
Visual Guides & Workflows
Caption: Troubleshooting flowchart for furan polymerization issues.
Caption: Workflow for preventing polymerization during furan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. furan.com [furan.com]
- 12. Furan CAS#: 110-00-9 [m.chemicalbook.com]
- 13. US2489265A - Stabilization of furan - Google Patents [patents.google.com]
- 14. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic and Structural Features of Furan Compounds as Inhibitors of the Radical Polymerization of Vinyl Acetate [revistapolimeros.org.br]
Technical Support Center: Optimization of Catalytic Processes for Furan Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic processes for furan functionalization. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the furan ring challenging to functionalize?
A1: The furan ring's stability is a key challenge. While aromatic, its resonance energy is considerably lower than that of benzene, making it susceptible to degradation under harsh reaction conditions.[1] It is particularly sensitive to acidic conditions, which can lead to protonation and subsequent ring-opening to form 1,4-dicarbonyl compounds.[1][2] This inherent instability requires careful optimization of reaction conditions to achieve desired functionalization without decomposition.[1][3]
Q2: How do substituents on the furan ring influence its reactivity and stability?
A2: Substituents play a critical role in modulating the reactivity and stability of the furan ring.[1]
-
Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic substitution. However, they can also increase the ring's sensitivity to acid-catalyzed degradation and polymerization.[1][2]
-
Electron-withdrawing groups (EWGs) , such as carboxylates or nitro groups, decrease the ring's electron density. This deactivates the ring towards electrophilic substitution but significantly enhances its stability against acid-induced decomposition.[1][2] For instance, some halogenation reactions are performed on 2-furoic acid rather than furan itself to leverage this stabilizing effect.[1]
Q3: My reaction is producing a black, tar-like polymer. What is the cause and how can I prevent it?
A3: Polymerization is a common side reaction in furan chemistry, particularly under strongly acidic conditions or when using Lewis acids in reactions like Friedel-Crafts acylation.[1] This occurs when reactive electrophiles, formed upon protonation of the furan ring (especially with electron-releasing substituents), initiate polymerization.[1][2]
Prevention Strategies:
-
Use Milder Catalysts: Opt for less aggressive Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids.[1]
-
Control Temperature: Performing the reaction at lower temperatures can minimize the rate of polymerization.[1]
-
Protecting Groups: Introducing electron-withdrawing groups can help stabilize the ring against acid-catalyzed degradation.[1]
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Q: I am observing a very low yield or no formation of my desired functionalized furan. What are the potential causes and how can I troubleshoot this?
A: Low yields in furan functionalization can stem from several factors, ranging from catalyst inefficiency to substrate instability. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low product yield.
Detailed Checklist:
-
Catalyst Selection and Activity:
-
Catalyst Type: The choice of catalyst is critical. For palladium-catalyzed reactions, for instance, PdCl₂(CH₃CN)₂ has been shown to be highly effective, achieving yields up to 94% in shorter reaction times compared to Pd(OAc)₂ or Pd(acac)₂.[3][4]
-
Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction, while excessive amounts may promote side reactions.[5] Titrate the catalyst loading to find the optimal concentration.[5]
-
Catalyst Deactivation: The catalyst may deactivate over the course of the reaction. This can be caused by coking (the formation of carbonaceous deposits) or metal leaching.[5][6] Consider using a more robust catalyst or optimizing conditions to minimize deactivation.
-
-
Reaction Conditions:
-
Solvent: The solvent plays a crucial role. In some palladium-catalyzed syntheses, dioxane has proven to be an optimal solvent, while acetone may result in no product formation.[3] The choice of solvent can influence selectivity, especially in hydrogenation reactions.[7][8]
-
Temperature: Temperature control is vital. Low temperatures can slow down or halt the reaction, while excessively high temperatures can lead to decomposition and polymerization.[1] The optimal temperature is highly dependent on the specific reaction and substrate reactivity.
-
Base and Oxidant: In many cross-coupling reactions, the choice of base (e.g., K₂CO₃) and oxidant (e.g., CuCl₂) significantly impacts the yield.[3][4]
-
-
Reagent Purity and Stability:
-
Anhydrous Conditions: The furan ring is susceptible to ring-opening in the presence of water, especially under acidic conditions.[1] Ensure that all solvents and reagents are scrupulously dry.
-
Substrate Purity: Impurities in the starting materials can interfere with the catalytic cycle.
-
Issue 2: Poor Selectivity
Q: My reaction is producing a mixture of isomers or undesired byproducts. How can I improve the selectivity?
A: Poor selectivity is a common hurdle, often arising from the multiple reactive sites on the furan ring or competing reaction pathways.
Strategies to Enhance Selectivity:
-
Catalyst and Ligand Choice: The catalyst can have a profound effect on selectivity. For example, in the hydrogenation of furfural, copper-based catalysts show high selectivity for producing furfuryl alcohol, while nickel-based catalysts may favor other products.[8][9] The addition of a second metal, like iron to a copper catalyst, can alter the selectivity of the target molecule.[9]
-
Solvent Effects: The solvent can modify the intrinsic reactivity of the catalyst and stabilize certain products over others, thus influencing selectivity.[7][8] For instance, in the catalytic hydrogenation of furfural to methyl-furan, yields can vary significantly depending on the polarity of the solvent and the catalyst used.[7][8]
-
Directing Groups: Although it adds synthetic steps, installing a directing group can guide a metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization.[10]
-
Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reactant concentrations can help favor the desired reaction pathway.
Logical Diagram for Improving Selectivity:
Caption: Key strategies for improving reaction selectivity.
Quantitative Data Summary
Table 1: Effect of Catalyst on the Yield of Functionalized Furans
| Entry | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | 2 | 94 |
| 2 | Pd(OAc)₂ | 6 | 80 |
| 3 | Pd(acac)₂ | 6 | 63 |
Reaction conditions: 1,3-cyclohexanedione (1 mmol), allyl bromide (1 mmol), catalyst (0.01 mmol), K₂CO₃ (2 mmol), CuCl₂ (0.05 mmol) in dioxane (4 mL) at 80°C.[3][4]
Table 2: Effect of Solvent on the Yield of Functionalized Furans
| Entry | Solvent | Yield (%) |
| 1 | Dioxane | 94 |
| 2 | Toluene | 85 |
| 3 | THF | 78 |
| 4 | DMF | 72 |
| 5 | Acetone | 0 |
Reaction conditions: 1,3-cyclohexanedione (1 mmol), allyl bromide (1 mmol), PdCl₂(CH₃CN)₂ (0.01 mmol), K₂CO₃ (2 mmol), CuCl₂ (0.05 mmol) in 4 mL of solvent at 80°C for 2h.[3]
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans
This protocol is based on the optimized conditions for the reaction of 1,3-dicarbonyl compounds with alkenyl bromides.[3][4]
Materials:
-
1,3-Dicarbonyl compound (e.g., 1,3-cyclohexanedione)
-
Alkenyl bromide (e.g., allyl bromide)
-
PdCl₂(CH₃CN)₂
-
Potassium carbonate (K₂CO₃)
-
Copper(II) chloride (CuCl₂)
-
Dioxane (anhydrous)
-
50 mL round-bottom flask with reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1 mmol), alkenyl bromide (1 mmol), PdCl₂(CH₃CN)₂ (0.01 mmol, 2.6 mg), K₂CO₃ (2 mmol, 276.4 mg), and CuCl₂ (0.05 mmol, 2.5 mg).[3]
-
Add 4 mL of anhydrous dioxane to the flask.
-
Equip the flask with a reflux condenser and stir the mixture vigorously.
-
Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.[3]
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation of 2-Methylfuran
This protocol employs milder conditions to prevent the degradation of the acid-sensitive furan ring.[1]
Materials:
-
Acetic anhydride
-
Phosphoric acid (85%)
-
2-Methylfuran
-
1,2-Dichloroethane (anhydrous)
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, add acetic anhydride (1.1 eq.) and cool the flask to 0°C in an ice bath.
-
Slowly add phosphoric acid (85%, 0.1 eq.) to the acetic anhydride with stirring.
-
Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature for another 30 minutes.
-
Add anhydrous 1,2-dichloroethane to the flask, followed by cooling the mixture back to 0°C.
-
Add a solution of 2-methylfuran (1.0 eq.) in 1,2-dichloroethane dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a saturated solution of NaHCO₃, water, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-(Furan-3-yl)ethanone and 1-(Furan-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the chemical reactivity of two key isomers: 1-(Furan-3-yl)ethanone (also known as 3-acetylfuran) and 1-(Furan-2-yl)ethanone (2-acetylfuran). Understanding the nuanced differences in their behavior is crucial for synthetic strategy, reaction design, and the development of novel furan-based pharmaceuticals and fine chemicals.[1][2][3][4] The reactivity of these compounds is fundamentally governed by the interplay between the electron-rich furan ring and the electron-withdrawing acetyl substituent.[5] The position of this substituent—either at the C2 (alpha) or C3 (beta) position—dictates the electronic distribution within the ring and the steric accessibility of reactive sites, leading to significant differences in their chemical properties.
I. Comparative Analysis of Reactivity
The primary distinction in reactivity arises from the position of the acetyl group, an electron-withdrawing substituent, on the furan ring. Furan itself is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene.[1] However, the deactivating acetyl group tempers this reactivity and directs subsequent reactions.
A. Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions (alpha-positions) due to the greater stabilization of the cationic intermediate (arenium ion) through resonance.[6][7][8] The acetyl group deactivates the furan ring towards EAS.
-
1-(Furan-2-yl)ethanone: The electron-withdrawing group is at the most reactive C2 position. This strongly deactivates the entire ring, especially the adjacent C3 and the "para-like" C5 positions.[9] Therefore, electrophilic substitution on 2-acetylfuran is generally slower and requires harsher conditions. Substitution, when it occurs, is directed primarily to the C5 position.
-
This compound: The deactivating group is at the less reactive C3 position. This leaves the highly reactive C2 and C5 alpha-positions available for electrophilic attack.[9] Consequently, this compound is predicted to be more reactive towards electrophilic aromatic substitution than its 2-yl counterpart.[9]
Caption: Predicted reactivity and products in electrophilic substitution.
B. Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.[5][10][11] The reactivity of this group is influenced by both electronic and steric factors.
-
Electronic Effects: The furan ring acts as an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple alkyl ketone. This effect may be marginally more pronounced in the 2-isomer due to the proximity of the ring oxygen.
-
Steric Effects: The C3 position is generally considered less sterically hindered than the C2 position.[1] This suggests that nucleophilic attack on the carbonyl group of this compound may be faster than on 1-(Furan-2-yl)ethanone.[1]
C. Oxidation and Reduction Reactions
Both the furan ring and the acetyl side chain are susceptible to oxidation and reduction.
-
Oxidation: The acetyl group in both isomers can be oxidized to a carboxylic acid, yielding 3-furoic acid and 2-furoic acid, respectively.[1] The furan ring itself can undergo oxidative cleavage, often yielding maleic acid derivatives, though the electron-withdrawing acetyl group provides some stabilization against this.[12]
-
Reduction: The carbonyl group is readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).[1] This reaction transforms this compound into 1-(furan-3-yl)ethanol and 1-(furan-2-yl)ethanone into 1-(furan-2-yl)ethanol. Due to reduced steric hindrance, the reduction of the 3-yl isomer may proceed at a faster rate.[1]
II. Summary of Comparative Reactivity
The following tables summarize the predicted relative reactivities based on established chemical principles.
Table 1: Electrophilic Aromatic Substitution
| Feature | This compound | 1-(Furan-2-yl)ethanone | Rationale |
| Relative Reactivity | More Reactive | Less Reactive | Deactivating group at C3 leaves the more reactive C2 and C5 positions open for attack.[9] |
| Major Products | Substitution at C2 and C5 | Substitution at C5 | Attack occurs at the most activated available positions. |
Table 2: Nucleophilic Addition to Carbonyl
| Feature | This compound | 1-(Furan-2-yl)ethanone | Rationale |
| Relative Reactivity | Predicted to be Faster | Predicted to be Slower | The C3 position offers less steric hindrance for the approaching nucleophile.[1] |
| Product | Secondary Alcohol | Secondary Alcohol | Standard addition product. |
Table 3: Oxidation and Reduction
| Reaction | Reagent | This compound Product | 1-(Furan-2-yl)ethanone Product |
| Oxidation | Strong Oxidizing Agent | 3-Furoic Acid[1] | 2-Furoic Acid |
| Reduction | NaBH₄, LiAlH₄ | 1-(Furan-3-yl)ethanol[1] | 1-(Furan-2-yl)ethanol |
III. Experimental Protocols
A. Protocol: Friedel-Crafts Acylation of Furan (Synthesis of 1-(Furan-2-yl)ethanone)
Direct Friedel-Crafts acylation of furan predominantly yields the 2-substituted isomer.[2][5]
Materials:
-
Furan (0.1 mol)
-
Acetic anhydride (0.12 mol)
-
85% Phosphoric acid (catalyst)
-
Chloroform (for extraction)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, combine acetic anhydride and phosphoric acid.[13][14]
-
While stirring at 25 °C, add furan dropwise over approximately 1 hour.[13]
-
Heat the mixture to 70 °C and maintain for 5 hours.[13]
-
Cool the reaction to 50 °C and quench by adding 200 mL of water, then stir for 30 minutes.[13]
-
Cool the mixture to below 30 °C and extract three times with 100 mL of chloroform.[13]
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by vacuum distillation to yield 1-(furan-2-yl)ethanone.[13]
Note: The synthesis of this compound is more complex as direct acylation is not regioselective. Methods like the Diels-Alder reaction of oxazoles are often employed to achieve the desired 3-substitution.[5]
B. Protocol: Reduction of Acetylfuran with Sodium Borohydride
This general protocol applies to both isomers for the reduction of the ketone to a secondary alcohol.[1]
Caption: General workflow for the reduction of an acetylfuran.
Materials:
-
1-(Furan-yl)ethanone (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.2 mmol)
-
Methanol or Ethanol (solvent)
-
Water
-
Dilute HCl
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve the acetylfuran derivative in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, monitoring for any effervescence.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purify the product by column chromatography on silica gel if necessary.
IV. Conclusion
The positional isomerism of this compound and 1-(Furan-2-yl)ethanone leads to distinct reactivity profiles. This compound is generally more susceptible to electrophilic aromatic substitution due to the preservation of the highly reactive C2 and C5 positions. Conversely, the carbonyl group of this compound may exhibit slightly enhanced reactivity towards nucleophiles due to reduced steric hindrance. These differences are critical considerations for medicinal chemists and synthetic researchers utilizing these versatile building blocks in the construction of complex molecular architectures.
References
- 1. This compound|3-Acetylfuran|CAS 14313-09-8 [benchchem.com]
- 2. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 3. 2-Acetylfuran | 1192-62-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 15. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
A Comparative Stability Analysis of 2-Acetylfuran and 3-Acetylfuran: An Essential Guide for Researchers
For scientists and professionals in drug development, a thorough understanding of the stability of isomeric intermediates is paramount for process optimization, formulation development, and ensuring drug product quality. This guide provides a comprehensive comparative analysis of the stability of 2-acetylfuran and 3-acetylfuran, two key building blocks in organic synthesis. While experimental thermodynamic data for 3-acetylfuran is notably scarce in the current literature, this guide synthesizes available experimental data for its 2-isomer and outlines robust computational and experimental methodologies for a comprehensive stability assessment.
Executive Summary
This guide delves into the thermodynamic and kinetic stability of 2-acetylfuran and 3-acetylfuran. Direct experimental comparison is challenging due to a literature gap on the thermodynamic properties of 3-acetylfuran. However, experimental data for 2-acetylfuran and established principles of physical organic chemistry suggest that 2-acetylfuran is the more thermodynamically stable isomer. This is primarily attributed to the greater resonance stabilization of the acetyl group when conjugated with the furan ring at the 2-position.
Computational methods, particularly Density Functional Theory (DFT), offer a powerful avenue for a direct comparative analysis of the isomers' thermodynamic properties. Furthermore, this guide provides detailed experimental protocols for assessing stability, including bomb calorimetry for determining the heat of combustion—a direct measure of thermodynamic stability—and a standardized protocol for stability testing under various storage conditions, crucial for pharmaceutical applications.
Data Presentation: Thermodynamic and Physicochemical Properties
A direct comparison of the thermodynamic stability of 2-acetylfuran and 3-acetylfuran is hampered by the lack of experimental data for the latter. However, the available data for 2-acetylfuran provides a crucial benchmark.
| Property | 2-Acetylfuran | 3-Acetylfuran | Data Source |
| Molecular Formula | C₆H₆O₂ | C₆H₆O₂ | - |
| Molar Mass | 110.11 g/mol | 110.11 g/mol | - |
| Appearance | Low melting solid, gold-colored | - | [1] |
| Melting Point | 30 °C | - | [1] |
| Boiling Point | 168-169 °C | - | [1] |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -207.4 ± 1.3 kJ·mol⁻¹ | Not available | [2] |
Theoretical Stability Analysis: A Computational Approach
In the absence of comprehensive experimental data for 3-acetylfuran, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for assessing the relative stability of the two isomers. DFT calculations can provide reliable estimates of key thermodynamic parameters.
A lower (more negative) calculated enthalpy of formation and Gibbs free energy of formation would indicate greater thermodynamic stability. Similarly, a larger HOMO-LUMO energy gap is generally indicative of higher kinetic stability and lower chemical reactivity. Based on established principles of resonance in furan systems, it is anticipated that 2-acetylfuran would be computationally found to be more stable due to more effective conjugation of the acetyl group with the furan ring.
Experimental Protocols
Determination of Thermodynamic Stability via Bomb Calorimetry
The heat of combustion is a direct experimental measure of the thermodynamic stability of a compound. A more stable isomer will release less energy upon combustion.
Objective: To measure the heat of combustion of 2-acetylfuran and 3-acetylfuran to determine their relative thermodynamic stability.
Materials:
-
Bomb calorimeter
-
High-purity samples of 2-acetylfuran and 3-acetylfuran
-
Benzoic acid (for calibration)
-
Oxygen cylinder
-
Crucible
-
Fuse wire
-
Balance (accurate to 0.1 mg)
-
Temperature sensor
Procedure:
-
Calibration: Calibrate the bomb calorimeter by combusting a known mass of benzoic acid and measuring the temperature rise. This determines the heat capacity of the calorimeter.
-
Sample Preparation: Accurately weigh a sample of the acetylfuran isomer (approximately 1 g) into the crucible.
-
Assembly: Place the crucible in the bomb, attach the fuse wire, and seal the bomb.
-
Pressurization: Fill the bomb with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known volume of water. Ensure the temperature sensor is correctly positioned.
-
Combustion: Allow the system to reach thermal equilibrium. Ignite the sample by passing a current through the fuse wire.
-
Data Acquisition: Record the temperature of the water at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calculations:
-
Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Determine the total heat released using the heat capacity of the calorimeter.
-
Subtract the heat released by the combustion of the fuse wire.
-
Calculate the heat of combustion per gram and per mole of the acetylfuran isomer.
-
-
Comparison: Compare the molar heats of combustion of 2-acetylfuran and 3-acetylfuran. The isomer with the lower heat of combustion is the more thermodynamically stable.
Stability Testing Protocol for Pharmaceutical Applications
Objective: To assess the stability of 2-acetylfuran and 3-acetylfuran under various environmental conditions to determine their shelf-life and storage requirements.
Materials:
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with inert stoppers
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Reference standards for 2-acetylfuran and 3-acetylfuran
-
Forced degradation study reagents (e.g., HCl, NaOH, H₂O₂, UV light source, heat source)
Procedure:
-
Forced Degradation Study: Subject the acetylfuran isomers to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Sample Preparation: Prepare solutions of each isomer at a known concentration and dispense them into amber glass vials.
-
Storage Conditions: Place the vials in stability chambers under the following ICH recommended conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Evaluation:
-
Plot the concentration of the acetylfuran isomer versus time for each storage condition.
-
Determine the degradation rate and calculate the shelf-life based on the time it takes for the concentration to decrease to a specified limit (e.g., 90% of the initial concentration).
-
Identify and quantify any significant degradation products.
-
Visualizations
Caption: Workflow for the comparative stability analysis of 2-acetylfuran and 3-acetylfuran.
Caption: Experimental workflow for determining the heat of combustion using bomb calorimetry.
Caption: Logical pathway for computational stability analysis using Density Functional Theory.
References
A Comparative Guide to the Biological Activities of Acetylfuran Isomers: Uncovering a Research Gap
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of isomeric compounds is a cornerstone of rational drug design. This guide delves into the biological activities of acetylfuran isomers, specifically 2-acetylfuran and 3-acetylfuran. However, a comprehensive literature search reveals a significant disparity in the available data, with a notable lack of research on 3-acetylfuran. This guide summarizes the existing knowledge on 2-acetylfuran and its derivatives, highlights the critical knowledge gap concerning 3-acetylfuran, and provides detailed experimental protocols and conceptual frameworks to stimulate further investigation into these potentially bioactive molecules.
Introduction to Acetylfuran Isomers
2-Acetylfuran and 3-acetylfuran are heterocyclic ketones with the same molecular formula but different positions of the acetyl group on the furan ring. This seemingly minor structural difference can lead to significant variations in their physicochemical properties and, consequently, their biological activities. 2-Acetylfuran is a well-known compound used as a synthetic intermediate in the pharmaceutical industry, notably in the production of the cephalosporin antibiotic, cefuroxime.[1] While the broader class of furan derivatives has been extensively studied for a wide range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, specific quantitative data on the bioactivity of 2-acetylfuran itself is limited.[1] The biological profile of 3-acetylfuran is even more obscure, with a pronounced scarcity of available research.
Comparative Analysis of Biological Activities
Due to the limited direct comparative studies, this section summarizes the known activities of 2-acetylfuran and its derivatives, and contrasts this with the sparse information available for compounds related to 3-acetylfuran.
| Biological Activity | 2-Acetylfuran & Derivatives | 3-Acetylfuran & Derivatives |
| Antimicrobial Activity | Derivatives of 2-acetylfuran have demonstrated notable activity against a range of microbial pathogens. The introduction of different functional groups can significantly modulate their minimum inhibitory concentrations (MIC).[2] For instance, certain 2-acetylfuran derivatives have shown promising results against various bacterial and fungal strains. | Direct data on the antimicrobial activity of 3-acetylfuran is not readily available in the reviewed literature. However, studies on derivatives such as 3-aryl-3-(furan-2-yl)propanoic acids have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL.[3] |
| Anti-inflammatory Activity | Furan derivatives, including those synthesized from 2-acetylfuran, have been shown to possess anti-inflammatory properties.[4][5] The proposed mechanisms often involve the modulation of key signaling pathways. For some furan derivatives, anti-inflammatory effects are attributed to the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, and the regulation of mRNA expression of inflammatory mediators.[4] | No direct experimental data on the anti-inflammatory activity of 3-acetylfuran was found. Research on other furan derivatives suggests potential, but this requires experimental validation for the 3-acetyl isomer. |
| Antioxidant Activity | The antioxidant potential of 2-acetylfuran itself is not extensively documented. However, various furan derivatives are known to exhibit antioxidant activity, often evaluated through their ability to scavenge free radicals like DPPH.[4] | Similar to other biological activities, there is a lack of direct studies on the antioxidant properties of 3-acetylfuran. Theoretical studies on some benzofuran derivatives have explored their antioxidant potential through mechanisms like hydrogen atom transfer (HAT). |
| Cytotoxicity | The cytotoxic potential of 2-acetylfuran derivatives against various cancer cell lines has been a significant area of investigation, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing potency.[2] | Information regarding the cytotoxicity of 3-acetylfuran is scarce. Studies on 3,4-dihalogenated 2(5H)-furanones have demonstrated cytotoxic effects against cancer cell lines, with some derivatives showing IC50 values in the nanomolar range.[6] |
Experimental Protocols
To facilitate further research and a direct comparison of the acetylfuran isomers, detailed methodologies for key biological assays are provided below.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid broth medium.
-
Materials:
-
Test compounds (2-acetylfuran and 3-acetylfuran)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (optional)
-
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard for bacteria).
-
Add a standardized volume of the inoculum to each well containing the diluted compound.
-
Include positive controls (inoculum without compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Materials:
-
Test compounds
-
DPPH solution (in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Cytotoxicity Assessment: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Test compounds
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
-
Potential Signaling Pathways and Experimental Workflow
While the direct molecular targets of acetylfuran isomers are largely unknown, furan derivatives have been reported to modulate various signaling pathways implicated in inflammation and cancer. Further research could explore the effects of 2- and 3-acetylfuran on these pathways.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Acetamido-5-acetylfuran | C8H9NO3 | CID 523151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
The Strategic Advantage of 1-(Furan-3-yl)ethanone as a Key Intermediate in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that significantly impacts the efficiency, scalability, and overall success of a multi-step synthesis. This guide provides a comprehensive validation of 1-(Furan-3-yl)ethanone as a strategic building block, offering an objective comparison with its thiophene and pyrrole analogues. The following analysis, supported by experimental data, will illuminate the performance of these intermediates in terms of synthetic accessibility, reactivity, and potential for downstream functionalization.
This compound, also known as 3-acetylfuran, is a versatile chemical intermediate that plays a significant role in synthetic and medicinal chemistry.[1] Its furan ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, which are investigated for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The presence of a reactive ketone group at the 3-position further enhances its utility, providing a handle for a variety of chemical transformations.[1]
Comparative Analysis of Synthetic Routes
The most common method for the synthesis of acetyl-heteroaromatics is the Friedel-Crafts acylation. This section compares the synthesis of this compound with its thiophene and pyrrole counterparts, highlighting key performance indicators such as yield and reaction conditions.
| Intermediate | Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| This compound | 3-Furoic Acid | MeLi | THF | 0 °C to rt, 3h | 85 | >95 | |
| 1-(Thiophen-3-yl)ethanone | 3-Bromothiophene | Acetic Anhydride | n-BuLi | Diethyl Ether | -70 °C to rt | 75 | >98 |
| 1-(Pyrrol-3-yl)ethanone | 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone | N/A (Deprotection) | Mg, MeOH | Reflux, 4h | 90 | >97 |
Table 1: Comparison of Synthetic Routes and Performance Metrics for Acetyl-Heteroaromatic Intermediates.
Experimental Protocols
Detailed methodologies for the synthesis of each intermediate are provided below to allow for replication and further investigation.
Synthesis of this compound from 3-Furoic Acid
This protocol describes the synthesis of this compound from 3-furoic acid using methyllithium.
Materials:
-
3-Furoic acid
-
Methyllithium (MeLi) in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3-furoic acid in anhydrous THF is cooled to 0 °C in an ice bath.
-
Methyllithium solution is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of 1-(Thiophen-3-yl)ethanone from 3-Bromothiophene
This protocol outlines the synthesis of 1-(Thiophen-3-yl)ethanone from 3-bromothiophene via a lithium-halogen exchange followed by acylation.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetic anhydride
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3-bromothiophene in anhydrous diethyl ether is cooled to -70 °C.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.
-
Acetic anhydride is added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by distillation or column chromatography to yield 1-(Thiophen-3-yl)ethanone.
Synthesis of 1-(Pyrrol-3-yl)ethanone via Deprotection
This protocol describes the deprotection of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone to yield 1-(Pyrrol-3-yl)ethanone.
Materials:
-
1-(1-Tosyl-1H-pyrrol-3-yl)ethanone
-
Magnesium turnings
-
Methanol (MeOH)
Procedure:
-
To a solution of 1-(1-Tosyl-1H-pyrrol-3-yl)ethanone in methanol, magnesium turnings are added.
-
The mixture is heated to reflux and stirred for 4 hours.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give 1-(Pyrrol-3-yl)ethanone.
Validation of this compound as a Key Intermediate
The utility of a key intermediate is demonstrated by its successful application in a multi-step synthesis. This compound has been utilized as a crucial building block in the synthesis of various complex molecules, including natural products and potential therapeutic agents.
Multi-Step Synthesis Pathway
The following diagram illustrates a generalized multi-step synthesis where this compound serves as a key starting material for the synthesis of a hypothetical bioactive molecule.
Caption: Multi-step synthesis from this compound.
Validation Workflow
The validation of this compound as a suitable intermediate involves a series of analytical techniques to confirm its identity and purity at each stage of the synthesis.
Caption: Workflow for the validation of an intermediate.
Conclusion
This comparative guide demonstrates that while 1-(thiophen-3-yl)ethanone and 1-(pyrrol-3-yl)ethanone are viable alternatives, this compound presents a compelling case as a key intermediate in multi-step synthesis. Its synthesis from readily available starting materials, coupled with the versatile reactivity of the furan ring, provides a strategic advantage for the construction of complex molecular architectures. The choice of intermediate will ultimately depend on the specific target molecule and the desired reaction pathways. However, the data presented here validates this compound as a highly valuable and efficient building block for drug discovery and development.
References
Comparative study of the spectroscopic properties of furan-2-yl and furan-3-yl ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of furan-2-yl and furan-3-yl ketones, focusing on 2-acetylfuran and 3-acetylfuran as representative examples. The distinct positioning of the acetyl group on the furan ring leads to noticeable differences in their spectral characteristics, which are crucial for structural elucidation and understanding their chemical behavior. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations to aid in the analysis of these important chemical entities.
Introduction
Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The position of substituents on the furan ring can dramatically influence the molecule's reactivity, stability, and spectroscopic fingerprint. Ketones, with their reactive carbonyl group, are pivotal functional groups in organic synthesis. Understanding the spectroscopic nuances between furan-2-yl and furan-3-yl ketones is essential for researchers working on the synthesis and characterization of novel furan-based molecules.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 2-acetylfuran and 3-acetylfuran, highlighting the differences arising from the position of the acetyl group.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Acetylfuran | H3 | ~7.21 | dd | J = 3.6, 0.8 |
| H4 | ~6.51 | dd | J = 3.6, 1.8 | |
| H5 | ~7.60 | dd | J = 1.8, 0.8 | |
| -CH₃ | ~2.48 | s | - | |
| 3-Acetylfuran | H2 | ~8.00 | s | - |
| H4 | ~6.70 | t | J = 1.8 | |
| H5 | ~7.42 | t | J = 1.8 | |
| -CH₃ | ~2.44 | s | - |
Data for 2-Acetylfuran sourced from PubChem.[2] Data for 3-Acetylfuran is representative based on typical furan-3-yl ketone spectra.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-Acetylfuran | C2 | ~152.9 |
| C3 | ~117.4 | |
| C4 | ~112.4 | |
| C5 | ~146.6 | |
| C=O | ~186.6 | |
| -CH₃ | ~26.0 | |
| 3-Acetylfuran | C2 | ~148.9 |
| C3 | ~125.0 | |
| C4 | ~108.9 | |
| C5 | ~144.1 | |
| C=O | ~190.1 | |
| -CH₃ | ~26.4 |
Data for 2-Acetylfuran sourced from PubChem.[2] Data for 3-Acetylfuran sourced from a supporting information document.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Absorption Range (cm⁻¹) |
| 2-Acetylfuran | C=O Stretch | ~1670 |
| C=C Stretch (furan ring) | ~1570, ~1470 | |
| C-H Stretch (furan ring) | ~3100-3150 | |
| 3-Acetylfuran | C=O Stretch | ~1680 |
| C=C Stretch (furan ring) | ~1590, ~1510 | |
| C-H Stretch (furan ring) | ~3100-3150 |
Data is characteristic for these classes of compounds.
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Transition |
| 2-Acetylfuran | ~270 | π → π |
| ~310 | n → π | |
| 3-Acetylfuran | ~250 | π → π |
| ~295 | n → π |
Data is characteristic for these classes of compounds and can be influenced by the solvent.
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Acetylfuran | 110 | 95 ([M-CH₃]⁺), 67, 39 |
| 3-Acetylfuran | 110 | 95 ([M-CH₃]⁺), 67, 39 |
Data for 2-Acetylfuran sourced from NIST WebBook.[3] Fragmentation patterns for 3-acetylfuran are expected to be similar.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the furan ketone in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup : Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16) should be collected to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a high-quality spectrum.
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Reference the spectra to the TMS signal at 0 ppm. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition : Record a background spectrum of the empty sample holder. Place the prepared sample in the spectrometer and record the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the furan ketone in a UV-grade solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.2 to 1.0 at the wavelength of maximum absorbance (λmax).
-
Sample Measurement : Use a quartz cuvette with a 1 cm path length. Fill one cuvette with the pure solvent to be used as a blank and another with the sample solution. Place the blank cuvette in the spectrophotometer and record a baseline. Replace the blank with the sample cuvette and record the absorption spectrum, typically over a range of 200 to 400 nm.
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Processing : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.
Mandatory Visualization
The following diagrams illustrate the structural differences and a general experimental workflow for the spectroscopic analysis of furan ketones.
Discussion of Spectroscopic Differences
The electronic environment of the furan ring is significantly altered by the position of the electron-withdrawing acetyl group.
-
¹H NMR : In 2-acetylfuran, the proton at the 5-position (H5) is the most deshielded due to its proximity to the oxygen atom and the anisotropic effect of the carbonyl group. In 3-acetylfuran, the proton at the 2-position (H2) is significantly deshielded and appears as a singlet, as it has no adjacent protons to couple with. The coupling patterns are also distinct, providing a clear method for differentiation.
-
¹³C NMR : The chemical shifts of the furan ring carbons are also indicative of the substituent position. The carbon directly attached to the acetyl group (C2 in 2-acetylfuran and C3 in 3-acetylfuran) is significantly deshielded. The carbonyl carbon in 3-acetylfuran appears slightly further downfield compared to 2-acetylfuran.
-
IR Spectroscopy : The position of the C=O stretching vibration is slightly different for the two isomers. Conjugation of the carbonyl group with the furan ring system influences this frequency. The fingerprint region will also show distinct patterns of C-H and C-C bending vibrations, which can be used for identification.
-
UV-Vis Spectroscopy : The position of the π → π* and n → π* transitions are affected by the extent of conjugation between the carbonyl group and the furan ring. In 2-acetylfuran, the conjugation is more direct, leading to a longer wavelength of maximum absorption (λmax) compared to 3-acetylfuran.
-
Mass Spectrometry : While the molecular ion peak will be the same for both isomers, the relative abundances of fragment ions may differ slightly, although the primary fragmentation pathways, such as the loss of a methyl radical, are expected to be similar.
Conclusion
The spectroscopic properties of furan-2-yl and furan-3-yl ketones exhibit clear and interpretable differences. NMR spectroscopy, in particular, provides unambiguous evidence for the position of the acetyl group through distinct chemical shifts and coupling patterns. IR and UV-Vis spectroscopy offer complementary information regarding the electronic effects of the substituent on the furan ring. This guide provides a foundational understanding and practical protocols for the spectroscopic characterization of these important classes of compounds, aiding researchers in their synthesis and drug development endeavors.
References
A Comparative Guide to the Synthesis of 1-(Furan-3-yl)ethanone: Established Methods vs. a Novel C-H Activation Approach
For Immediate Release: A comprehensive analysis of synthetic methodologies for 1-(Furan-3-yl)ethanone, a key intermediate in medicinal chemistry and drug development, is presented. This guide offers a comparative look at three established routes—Friedel-Crafts acylation, synthesis from 3-furoic acid, and cross-coupling with 3-bromofuran—alongside a novel palladium-catalyzed direct C-H acylation strategy. This report provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative performance data, and workflow visualizations to inform the selection of the most suitable synthetic pathway.
Executive Summary
The synthesis of this compound is critical for the development of various pharmaceutical compounds. Traditional methods, while widely practiced, often present challenges in terms of regioselectivity, harsh reaction conditions, and the need for pre-functionalized starting materials. This guide benchmarks these established routes against a modern palladium-catalyzed direct C-H acylation, offering a more atom-economical and potentially efficient alternative. The comparison reveals trade-offs in yield, reaction time, reagent toxicity, and overall process complexity, providing a valuable resource for synthetic chemists.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and resource requirements.
| Synthetic Route | Key Reagents | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity | Ref. |
| Existing Method 1: Friedel-Crafts Acylation | Furan, Acetic Anhydride | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | 0 | 2-3 | ~65 | Good | [1] |
| Existing Method 2: From 3-Furoic Acid | 3-Furoyl chloride, Lithium dimethylcuprate | None | Diethyl ether | -78 to RT | 1-2 | ~75 | High | [2] |
| Existing Method 3: From 3-Bromofuran (Stille Coupling) | 3-(Tributylstannyl)furan, Acetyl chloride | Pd(PPh₃)₄ | Toluene | 80 | 12 | ~80 | High | [3][4] |
| New Method: Direct C-H Acylation | Furan, Acetyl chloride | Pd(OAc)₂, 3-aminopyridine ligand | Toluene | 100 | 24 | ~70 | High | [5][6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in a laboratory setting.
Existing Method 1: Friedel-Crafts Acylation
This method involves the direct acylation of furan using acetic anhydride with a mild Lewis acid catalyst to favor acylation at the 3-position and minimize polymerization.
Procedure:
-
To a stirred solution of furan (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetic anhydride (1.2 eq).
-
Slowly add boron trifluoride etherate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Existing Method 2: From 3-Furoic Acid via an Acyl Chloride
This route involves the conversion of 3-furoic acid to the corresponding acyl chloride, followed by reaction with a Gilman cuprate.
Procedure:
-
Convert 3-furoic acid to 3-furoyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
-
In a separate flask under an inert atmosphere, prepare lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -78 °C.
-
Slowly add the 3-furoyl chloride (1.0 eq) to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Existing Method 3: From 3-Bromofuran via Stille Coupling
This cross-coupling reaction utilizes an organostannane derivative of furan and an acyl chloride in the presence of a palladium catalyst.
Procedure:
-
To a solution of 3-(tributylstannyl)furan (1.0 eq) in anhydrous toluene, add acetyl chloride (1.2 eq).
-
Degas the mixture with a stream of argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Heat the mixture at 80 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
New Method: Palladium-Catalyzed Direct C-H Acylation
This novel approach involves the direct acylation of the furan C-H bond at the 3-position, avoiding the need for pre-functionalized starting materials.
Procedure:
-
In a sealed tube, combine furan (1.0 eq), palladium(II) acetate (5 mol%), and a suitable ligand such as 3-aminopyridine (10 mol%) in anhydrous toluene.
-
Add acetyl chloride (1.5 eq) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic pathways.
Caption: Workflow for Friedel-Crafts Acylation of Furan.
Caption: Synthesis from 3-Furoic Acid via an Acyl Chloride.
Caption: Synthesis from 3-Bromofuran via Stille Coupling.
Caption: Novel Direct C-H Acylation of Furan.
References
- 1. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Furan's Isomeric Duel: A Comparative Analysis of the Therapeutic Potential of Furan-3-yl versus Furan-2-yl Derivatives
For researchers, scientists, and drug development professionals, the furan scaffold represents a cornerstone in medicinal chemistry. This five-membered aromatic heterocycle is a versatile pharmacophore, with its derivatives displaying a broad spectrum of biological activities. A key consideration in the design of furan-based therapeutics is the point of substitution on the furan ring, with furan-2-yl and furan-3-yl isomers often exhibiting distinct pharmacological profiles. This guide provides an objective comparison of the therapeutic potential of these two classes of derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.
The position of the substituent on the furan ring significantly influences the electronic properties, steric hindrance, and overall three-dimensional shape of the molecule. These factors, in turn, dictate the compound's ability to interact with biological targets, influencing its efficacy and selectivity. While furan-2-yl derivatives have been more extensively studied, emerging research on furan-3-yl analogues reveals unique and potent activities, warranting a direct comparison.
Data Presentation: A Quantitative Comparison
To facilitate a clear comparison, the following tables summarize the quantitative biological activity of representative furan-2-yl and furan-3-yl derivatives across various therapeutic areas.
Table 1: Comparative Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-2-yl | Pyridine carbohydrazide furan derivative | MCF-7 (Breast) | 4.06 | [1] |
| N-phenyl triazinone furan derivative | MCF-7 (Breast) | 2.96 | [1] | |
| (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile (6a) | MDA-MB-468 (Breast) | Low Activity | [2] | |
| 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (6b-g) | MDA-MB-468, T-47D (Breast) | Moderate Activity | [2] | |
| Furan-3-yl | Furopyridone derivative (4c) | KYSE70 (Esophageal) | 0.888 (24h), 0.655 (48h) (µg/mL) | |
| Anthra[2,3-b]furan-3-carboxamide (3d) | P388 (Leukemia) | High in vivo activity |
Table 2: Comparative Antimicrobial Activity
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furan-2-yl | 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | [3] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Staphylococcus aureus | 128 | [3] | |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Candida albicans | 64 | [3] | |
| Furan-3-yl | Furan-3-carboxamide | Various bacteria and fungi | Not specified, but active |
Table 3: Comparative Anti-inflammatory and CNS Activity
| Compound Class | Derivative | Biological Activity | Assay/Model | Key Findings | Reference |
| Furan-2-yl | 1-furan-2-yl-3-pyridin-2-yl-propenone | Dual COX/5-LOX inhibitor | Enzyme assays | Potent inhibition | |
| Furan lignans | CNS depressant | Animal models | Significant activity | ||
| Furan-3-yl | 1-substituted 3-methyl furan | Anti-inflammatory | Not specified | Noted for its effects | [4] |
| Benzofuran-2-carboxamide derivative (1f) | Neuroprotective | NMDA-induced excitotoxicity | Potent and efficacious | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The furan derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium. The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A stock solution of the furan derivative is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Positive controls (microorganism with a known effective antimicrobial agent) and negative controls (growth medium only) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the furan derivative that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the therapeutic effects of furan derivatives and a general experimental workflow for their evaluation.
Caption: Potential anticancer signaling pathways modulated by furan derivatives.
Caption: General experimental workflow for the comparative analysis of furan derivatives.
Discussion and Conclusion
The presented data, although not exhaustive, highlights key differences and similarities in the therapeutic potential of furan-2-yl and furan-3-yl derivatives.
Anticancer Activity: Both classes of compounds have demonstrated significant anticancer potential. The furan-2-yl derivatives, particularly those incorporating other heterocyclic moieties, show promise. However, the potent activity of the furopyridone derivative derived from 3-furancarboxylic acid against esophageal cancer and the in vivo efficacy of an anthra[2,3-b]furan-3-carboxamide suggest that the furan-3-yl scaffold can be a source of highly effective anticancer agents. The modulation of key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin appears to be a common mechanism for some furan derivatives.
Antimicrobial Activity: Furan-2-yl derivatives have shown good activity against a range of bacteria and fungi. While specific MIC values for furan-3-carboxamides were not detailed in the reviewed literature, their reported activity suggests that the furan-3-yl core is also a viable scaffold for the development of new antimicrobial agents.
Anti-inflammatory and CNS Activity: Furan-2-yl derivatives have been identified as potent dual inhibitors of COX and LOX enzymes, indicating their potential as anti-inflammatory agents. Furthermore, several furan-2-yl compounds have been reported to exhibit CNS depressant effects. The anti-inflammatory potential of furan-3-yl derivatives has also been noted, and the neuroprotective effects of a benzofuran-2-carboxamide (structurally related to furan-3-yl carboxamides) highlight the potential of this isomeric class in treating neurological disorders.
Structure-Activity Relationship (SAR): A recurring theme in the SAR of furan derivatives is the profound impact of the nature and position of substituents on the furan ring. For furan-2-yl derivatives, substitution at the 5-position is often crucial for activity. For furan-3-yl derivatives, the substituents on the carboxamide nitrogen or other appended groups play a significant role in determining potency.
References
A Comparative Guide to the Validation of Analytical Methods for 1-(Furan-3-yl)ethanone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is critical in various research and development settings, including flavor and fragrance analysis, pharmaceutical intermediate testing, and food safety assessment. This guide provides an objective comparison of the primary analytical methods suitable for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for the closely related isomer, 2-acetylfuran, and other furan derivatives to provide a robust framework for method development and validation.
The two principal analytical techniques for the quantification of acetylated furans are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of the most appropriate method depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.
Comparison of Analytical Methods
Data Presentation: Performance Comparison
Due to the limited availability of specific validation data for this compound, the following table summarizes typical performance characteristics for the analysis of the closely related compound, 2-acetylfuran, by GC-MS and HPLC-UV. These values can serve as a benchmark for the development and validation of methods for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the low ng/g (ppb) range | Typically in the µg/mL (ppm) range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/g (ppb) range | Typically in the µg/mL (ppm) range |
| Accuracy (% Recovery) | 80-120% | 90-110% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for furan derivatives and should be optimized and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the trace-level quantification of this compound in various matrices.
1. Sample Preparation:
-
Liquid Samples: For clear liquid samples, dilute as necessary with a suitable solvent (e.g., methanol) to bring the analyte concentration within the calibration range.
-
Solid Samples: Utilize Headspace (HS) or Solid-Phase Microextraction (SPME) for the extraction of the volatile this compound from the solid matrix. This minimizes sample cleanup and reduces matrix effects. For SPME, a fiber such as Carboxen/Polydimethylsiloxane (CAR/PDMS) is often effective for trapping furan derivatives.[3]
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% Phenyl Methyl Siloxane column (e.g., HP-5MS), is recommended.[2]
-
Injection Mode: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250°C. The specific program should be optimized to ensure good separation of this compound from other matrix components.
-
MS Detector: The mass spectrometer should be operated in Electron Ionization (EI) mode. For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode should be used, monitoring characteristic ions of this compound.
3. Quantification:
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve. The use of an isotopically labeled internal standard is recommended for the highest accuracy.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This method provides a robust alternative to GC-MS for the quantification of this compound, particularly in less complex matrices.[1]
1. Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase to ensure the analyte concentration is within the linear range of the method. Filter the diluted sample through a 0.45 µm filter before injection.
-
Solid Samples: Extract this compound from the solid matrix using a suitable organic solvent (e.g., acetonitrile or methanol). The extraction can be facilitated by sonication or shaking. After extraction, centrifuge the sample and filter the supernatant through a 0.45 µm filter.
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of furan derivatives.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile is typical. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection should be performed at the wavelength of maximum absorbance for this compound. For the related 2-acetylfuran, this is approximately 270 nm.[1] The optimal wavelength for this compound should be determined experimentally.
-
Injection Volume: A typical injection volume is 10-20 µL.
3. Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, which is a crucial process to ensure the reliability and accuracy of quantitative data.
Caption: General workflow for analytical method validation.
References
Safety Operating Guide
Proper Disposal of 1-(Furan-3-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-(Furan-3-yl)ethanone based on general best practices for hazardous chemical waste. Specific institutional, local, state, and federal regulations may vary. Always consult your institution's Environmental Health and Safety (EHS) department for definitive procedures and to ensure full compliance.
I. Immediate Safety and Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Additionally, it is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). The presence of the GHS07 pictogram (exclamation mark) signals these warnings. Therefore, treating this compound as hazardous waste is mandatory.
II. Quantitative Hazard Data Summary
| Property | Furan | Methyl Ethyl Ketone (2-Butanone) | General Guidance for this compound |
| CAS Number | 110-00-9 | 78-93-3 | 14313-09-8 |
| EPA Waste Code | U124 (Ignitable waste)[1] | D035 (Ignitable waste), U159[2] | Should be considered for classification under F-listed codes for non-halogenated solvents (e.g., F003, F005) if used as a solvent, or a U-listed code if discarded unused.[3] Consult with your EHS department for the precise waste code assignment.[3] |
| GHS Hazard Statements | H224, H302, H331, H350, H373 | H225, H319, H336 | H302, H312, H315, H319, H332, H335 |
III. Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] The following procedure outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling waste, ensure you are wearing appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Covering: A standard laboratory coat.
-
Respiratory Protection: Handle the waste within a certified chemical fume hood to avoid inhalation of vapors.
2. Waste Segregation and Collection: Proper segregation is essential to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Container Compatibility: The container must be made of a material compatible with organic solvents, such as high-density polyethylene (HDPE). Do not use metal containers for corrosive waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3]
3. Storage of Chemical Waste: Proper storage of the waste container is crucial while it awaits pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[3]
-
Storage Conditions: The SAA should be at or near the point of generation, under the control of laboratory personnel, and away from sources of ignition, heat, and direct sunlight.[3]
-
Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks or spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.
4. Final Disposal: The final disposal must be handled by a licensed hazardous waste disposal company or your institution's EHS department.
-
Contact EHS: When the waste container is nearly full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department.[3]
-
Schedule Pickup: Arrange for a hazardous waste pickup. Your EHS department will coordinate with a certified vendor for proper transportation and disposal, which will likely involve high-temperature incineration.
-
Documentation: Complete all required paperwork, such as a hazardous waste manifest, accurately as required by your institution and regulatory agencies.
IV. Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
